1-Methylcyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGQVRHZLOCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509084 | |
| Record name | 1-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32936-76-8 | |
| Record name | 1-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Preparation of 1-Methylcyclobutanecarboxylic acid experimental procedure
An In-depth Technical Guide to the Synthesis of 1-Methylcyclobutanecarboxylic Acid
This technical guide provides a comprehensive experimental procedure for the synthesis of this compound, a valuable building block in organic synthesis and drug discovery. The described methodology is based on the carboxylation of a Grignard reagent, a robust and widely applicable method for the preparation of carboxylic acids.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, data presentation, and a visual representation of the experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product in this synthesis.
| Property | 1-Bromo-1-methylcyclobutane | Magnesium Turnings | Carbon Dioxide (Dry Ice) | Diethyl Ether | 1 M Hydrochloric Acid | This compound |
| Molecular Formula | C₅H₉Br | Mg | CO₂ | (C₂H₅)₂O | HCl | C₆H₁₀O₂ |
| Molecular Weight ( g/mol ) | 149.03[3] | 24.31 | 44.01 | 74.12 | 36.46 | 114.14[4][5] |
| Molar Equivalents | 1.0 | 1.2 | Excess | Solvent | As needed for quench | - |
| Typical Quantity | 14.9 g (0.1 mol) | 2.9 g (0.12 mol) | ~50 g | 200 mL | ~150 mL | - |
| Density | - | - | - | 0.713 g/mL | ~1.0 g/mL | 1.123 g/cm³[4] |
| Boiling Point (°C) | - | - | -78.5 (subl.) | 34.6 | ~100 | 203.5[4] |
| Melting Point (°C) | - | - | - | -116.3 | ~0 | - |
| CAS Number | 80204-24-6[3] | 7439-95-4 | 124-38-9 | 60-29-7 | 7647-01-0 | 32936-76-8[4][5] |
| Typical Yield | - | - | - | - | - | 75-85% |
Experimental Protocol
This procedure details the preparation of this compound via the carboxylation of 1-methylcyclobutylmagnesium bromide.
1. Preparation of the Grignard Reagent:
-
Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Initiation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine is added as an initiator. A solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous diethyl ether (100 mL) is prepared and a small portion (~10 mL) is added to the magnesium turnings.[1] The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, the remaining solution of 1-bromo-1-methylcyclobutane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.
2. Carboxylation:
-
Reaction Setup: The flask containing the Grignard reagent is cooled in an ice-salt bath. In a separate beaker, an excess of dry ice (solid carbon dioxide) is crushed into a powder.
-
Addition to Carbon Dioxide: The solution of the Grignard reagent is slowly poured, with vigorous stirring, onto the crushed dry ice.[1] Alternatively, the crushed dry ice can be added portion-wise to the cooled Grignard solution. A vigorous reaction will occur. The mixture is stirred until it reaches room temperature and the excess carbon dioxide has sublimed.
3. Workup and Purification:
-
Quenching: The reaction mixture is quenched by the slow, dropwise addition of 1 M hydrochloric acid (~150 mL) with cooling in an ice bath. The addition is continued until the aqueous layer is acidic to litmus paper and all magnesium salts have dissolved.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether (3 x 50 mL). The organic layers are combined.
-
Washing: The combined organic extracts are washed with brine (2 x 50 mL), and then dried over anhydrous sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent such as hexane.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Bromo-1-methylcyclobutane | C5H9Br | CID 15570337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Methylcyclobutanecarboxylic acid CAS number 32936-76-8 properties
An In-depth Technical Guide to 1-Methylcyclobutanecarboxylic Acid (CAS: 32936-76-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS Number 32936-76-8, is a cyclic carboxylic acid featuring a strained cyclobutane ring.[1] This structural motif makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Its compact, three-dimensional structure is of significant interest to medicinal chemists, who utilize it to explore chemical space and introduce properties like metabolic stability or improved binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, applications, and safety protocols.
Physicochemical and Computed Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[1] It has moderate solubility in polar solvents and is more readily soluble in organic solvents.[1] The quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 32936-76-8 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [2][3][4] |
| Molecular Weight | 114.14 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 203.5 °C at 760 mmHg | [5][6] |
| Density | 1.123 g/cm³ | [5][6] |
| Flash Point | 91.8 °C | [6] |
| pKa (Predicted) | 5.00 ± 0.20 | [4][5] |
| XLogP3-AA | 1.1 | [3][4] |
| Topological Polar Surface Area | 37.3 Ų | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3][6] |
| Hydrogen Bond Acceptor Count | 2 | [3][6] |
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and established principles of spectroscopic analysis.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | ~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH ). ~1.8-2.5 ppm (multiplets, 6H): Cyclobutane ring protons (-CH₂ -). ~1.3 ppm (singlet, 3H): Methyl protons (-CH₃ ). |
| ¹³C NMR | ~180-185 ppm: Carboxylic acid carbon (-C OOH). ~120-140 ppm: Quaternary carbon of the cyclobutane ring. ~30-40 ppm: Methylene carbons of the cyclobutane ring (-C H₂-). ~20-30 ppm: Methyl carbon (-C H₃). |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O (carbonyl) stretch. ~2950-2850 cm⁻¹: C-H stretch (aliphatic). |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 114 (may be weak or absent). Key Fragments: m/z = 99 (loss of -CH₃), m/z = 69 (loss of -COOH), m/z = 57. |
Synthesis and Purification
A common and effective method for the preparation of this compound is the α-methylation of cyclobutanecarboxylic acid. This involves the formation of a dianion using a strong base, followed by quenching with an electrophilic methyl source like methyl iodide.
Experimental Protocol: Synthesis via Methylation
The following protocol is adapted from a documented synthetic method.[5]
-
Base Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (approx. 2.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Lithiation: Slowly add n-butyllithium (approx. 2.4 equivalents) to the solution while maintaining the temperature at 0 °C. Stir for 10-15 minutes to form lithium diisopropylamide (LDA).
-
Dianion Formation: Add cyclobutanecarboxylic acid (1.0 equivalent) to the LDA solution. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the dianion.
-
Methylation: Slowly add methyl iodide (approx. 1.3 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add a saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining reagents and dissolve the lithium carboxylate salt.
-
Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., hexane) to remove neutral impurities. Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g., HCl). Extract the acidified aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via vacuum distillation if necessary.
Synthesis and Purification Workflow
Applications in Research and Drug Development
While primarily used as a laboratory chemical for research and development, the true value of this compound lies in its utility as a structural motif in medicinal chemistry.[1][2]
-
Synthetic Intermediate: It serves as a precursor for more complex molecules. The carboxylic acid handle allows for standard transformations into esters, amides, and other functional groups, enabling its incorporation into larger scaffolds.[1][4][5]
-
Bioisosteric Replacement: The 1-methylcyclobutane group is a valuable bioisostere. In drug design, it can be used to replace other common groups, such as a gem-dimethyl, tert-butyl, or even a phenyl ring, to modulate a compound's physicochemical properties. This substitution can lead to:
-
Improved Metabolic Stability: The quaternary carbon and strained ring can block sites of metabolic oxidation.
-
Enhanced Solubility: Replacing larger, more lipophilic groups can improve aqueous solubility.
-
Modified Conformation: The rigid cyclobutane ring restricts bond rotation, which can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.
-
Role as a Bioisostere
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3][5] |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Eye Irritation | H319 / H318 | Causes serious eye irritation / damage. | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3] |
| GHS Pictogram | GHS07 | Exclamation Mark | [2][5] |
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors, mist, or fumes.[2]
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong bases.[2][5][6]
-
Disposal: Dispose of waste material at an authorized incinerator or through a licensed waste disposal company, in accordance with local and national regulations.[2]
References
Spectroscopic Profile of 1-Methylcyclobutanecarboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylcyclobutanecarboxylic acid, a key molecule in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
This compound (C₆H₁₀O₂) is a saturated monocarboxylic acid with a cyclobutane ring. Its structural features give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes. This guide presents a detailed analysis of its spectral properties and the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in the provided search results. The tables are structured for the inclusion of such data when available.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: Specific experimental IR data for this compound were not found in the provided search results. The table is structured for the inclusion of such data when available. Carboxylic acids typically exhibit a broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700-1725 cm⁻¹, and C-O stretching in the 1210-1320 cm⁻¹ region.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 114.0681 | Data not available | [M]⁺ (Molecular Ion) |
Note: The exact mass of this compound is 114.0681 g/mol .[1] The fragmentation pattern is not available in the search results but is expected to show characteristic losses for a carboxylic acid.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of small organic acids are outlined below. These represent general procedures that can be adapted for this compound.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a small organic acid involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
General ¹H and ¹³C NMR Protocol:
-
Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Instrumentation: Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectra of carboxylic acids can be obtained using various techniques, including as a neat liquid, a KBr pellet for solids, or as a solution.
General Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for small molecules.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: For volatile compounds, a direct injection of a dilute solution in a suitable solvent is performed. For less volatile carboxylic acids, derivatization (e.g., esterification) may be necessary.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Separation: The sample is vaporized and separated on a GC column.
-
MS Analysis: The separated components are ionized (typically by EI), and the resulting ions are separated based on their mass-to-charge ratio.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Conclusion
This technical guide provides a framework for understanding the spectroscopic characteristics of this compound. While specific experimental data is not yet publicly available in widespread databases, the provided general data for carboxylic acids and the outlined experimental protocols offer a solid foundation for researchers working with this compound. The structured tables and workflow diagram are designed to be populated with experimental data as it becomes available, serving as a dynamic resource for the scientific community.
References
Physical and chemical properties of 1-Methylcyclobutanecarboxylic acid
An In-depth Technical Guide to 1-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research and development.
Core Physical and Chemical Properties
This compound, with the CAS number 32936-76-8, is a substituted carboxylic acid.[1] Its core properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |
| Molecular Weight | 114.14 g/mol | [1][2][3] |
| Appearance | Not definitively reported; likely a liquid or low-melting solid | Inferred |
| Boiling Point | 203.5 °C at 760 mmHg | [2][4] |
| Melting Point | Not available (N/A) | [2] |
| Density | 1.122 g/cm³ | [2] |
| Flash Point | 92 °C | [2] |
| pKa | ~5.00 (Predicted) | [4] |
| Solubility | Expected to be soluble in organic solvents like chloroform and methanol[5]; likely sparingly soluble in water. | Inferred |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 1-methylcyclobutane-1-carboxylic acid | [1] |
| CAS Number | 32936-76-8 | [1][4] |
| PubChem CID | 12757488 | [1][2] |
| SMILES | CC1(CCC1)C(=O)O | [1] |
| InChI | InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the methyl and cyclobutane ring protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.
-
δ ~12.0 ppm (s, 1H, -COOH) : The carboxylic acid proton signal is typically broad and can vary in chemical shift depending on concentration and solvent.
-
δ ~2.0-2.6 ppm (m, 4H, -CH₂-CH₂-) : The methylene protons on the cyclobutane ring adjacent to the quaternary carbon.
-
δ ~1.8-2.2 ppm (m, 2H, -CH₂-) : The methylene protons on the cyclobutane ring further from the quaternary carbon.
-
δ ~1.5 ppm (s, 3H, -CH₃) : The methyl protons.
Predicted ¹³C NMR Spectrum (CDCl₃)
The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule.
-
δ ~183 ppm (-COOH) : The carbonyl carbon of the carboxylic acid.
-
δ ~40 ppm (C(CH₃)(COOH)) : The quaternary carbon of the cyclobutane ring.
-
δ ~30 ppm (-CH₂-) : The methylene carbons of the cyclobutane ring.
-
δ ~20 ppm (-CH₃) : The methyl carbon.
Predicted IR Spectrum
The infrared spectrum will be characterized by the strong absorptions of the hydroxyl and carbonyl groups of the carboxylic acid functional group.[6]
-
3300-2500 cm⁻¹ (broad) : O-H stretching vibration of the carboxylic acid, which is typically very broad due to hydrogen bonding.
-
~2950 cm⁻¹ : C-H stretching vibrations of the alkyl groups.
-
~1710 cm⁻¹ (strong) : C=O stretching vibration of the carboxylic acid (dimer).
-
~1210-1320 cm⁻¹ : C-O stretching vibration.
-
~920 cm⁻¹ (broad) : O-H bend (out-of-plane).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
This protocol is adapted from a general procedure for the α-methylation of carboxylic acids. The synthesis involves the deprotonation of cyclobutanecarboxylic acid followed by alkylation with methyl iodide.
Caption: Synthesis of this compound.
-
Cyclobutanecarboxylic acid
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or argon gas supply
-
Rotary evaporator
-
Preparation of LDA: In a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Vacuum Distillation
Purification of the crude product can be achieved by vacuum distillation.[7]
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
-
Set up the short-path distillation apparatus and ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually reduce the pressure and begin heating the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. Given the boiling point of 203.5 °C at atmospheric pressure, the distillation should be performed under a high vacuum.
Analysis
The purity of the synthesized carboxylic acid can be determined by titration with a standardized solution of sodium hydroxide.[8][9]
Caption: Workflow for Titration of this compound.
-
Accurately weigh a sample of the purified this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color).
-
Calculate the purity based on the volume of NaOH solution used, its concentration, and the initial mass of the acid.
For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required.[10]
-
Derivatization (Methylation): React a small sample of the acid with an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane in methanol, or by Fischer esterification with methanol and a catalytic amount of sulfuric acid).
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
HPLC can be used for the direct analysis of the carboxylic acid.[11][12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile).
-
Column: A reverse-phase column (e.g., C18).
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the carboxyl group is a weak chromophore.
-
Isocratic or Gradient Elution: Depending on the sample matrix, either an isocratic or gradient method can be developed to achieve adequate separation.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
This guide provides a foundational understanding of this compound for research and development purposes. It is crucial to consult the relevant Safety Data Sheet (SDS) before handling this compound and to perform all experimental work with appropriate safety precautions.
References
- 1. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. CAS 32936-76-8 | this compound - Synblock [synblock.com]
- 4. lookchem.com [lookchem.com]
- 5. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 6. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. umb.edu.pl [umb.edu.pl]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. metbio.net [metbio.net]
- 11. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Formation of 1-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols for the key synthetic transformations.
Introduction
This compound is a substituted cyclobutane derivative whose rigid four-membered ring structure is of significant interest in the design of novel therapeutic agents and functional materials. The synthesis of this compound can be approached through several strategic pathways, primarily involving the initial construction of the cyclobutane ring followed by methylation, or the rearrangement of a larger ring system. This guide will focus on the most prevalent and reliable methods for its preparation.
Primary Synthetic Routes and Mechanisms
The formation of this compound is most commonly achieved via a multi-step synthesis starting from diethyl malonate. An alternative conceptual pathway involves the Favorskii rearrangement of a substituted cyclopentanone.
Malonic Ester Synthesis of the Cyclobutane Ring
The malonic ester synthesis is a robust method for the formation of cycloalkanecarboxylic acids. The synthesis of the precursor, cyclobutanecarboxylic acid, involves the initial formation of diethyl 1,1-cyclobutanedicarboxylate.
The mechanism proceeds in three key stages:
-
Deprotonation: Diethyl malonate, with its acidic α-hydrogens (pKa ≈ 13), is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[1]
-
Cyclization (Intramolecular Alkylation): The nucleophilic enolate undergoes a double SN2 reaction with a 1,3-dihalopropane, such as 1,3-dibromopropane. The first alkylation is followed by a second deprotonation and an intramolecular cyclization to form the cyclobutane ring.[2][3] 1,3-dibromopropane is often favored over 1,3-dichloropropane due to the better leaving group ability of bromide.[4]
-
Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide, followed by acidification.[5] Subsequent heating leads to decarboxylation, yielding cyclobutanecarboxylic acid.[5]
α-Methylation of Cyclobutanecarboxylic Acid
The final step to achieve this compound is the methylation at the α-position of the carboxylic acid. This is typically achieved by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a dianion, followed by quenching with an electrophile such as methyl iodide.
Favorskii Rearrangement (Conceptual Alternative)
The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-haloketones to form carboxylic acids or their derivatives.[6][7] While not a direct synthesis of this compound, it represents a viable conceptual route. For instance, the rearrangement of 2-chloro-2-methylcyclopentanone in the presence of a base like hydroxide would be expected to yield this compound.
The mechanism involves the formation of an enolate, which then cyclizes to a cyclopropanone intermediate.[8][9] This intermediate is subsequently attacked by a nucleophile (hydroxide), leading to the opening of the cyclopropanone ring to form the more stable carbanion, which is then protonated to give the final carboxylic acid product.[6][8]
Quantitative Data
The following tables summarize the yields and conditions for the key reactions in the synthesis of this compound via the malonic ester route.
| Reaction | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Cyclization | Diethyl malonate, 1,3-Dibromopropane | Sodium Ethoxide | Ethanol | Reflux | 2.25 hours | 53-55% | [4][10] |
| Hydrolysis | Diethyl 1,1-cyclobutanedicarboxylate | Potassium Hydroxide | Ethanol | Reflux | 2 hours | High | [5] |
| Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | Heat | Neat | 160-170 °C | - | >80% | [5][10] |
Experimental Protocols
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from Organic Syntheses.[10]
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g-atoms) of freshly cut sodium to 2.5 L of absolute ethanol.
-
Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition inlet, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1,3-dibromopropane.
-
Cyclization: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a gentle reflux. The addition should take approximately 1.5 hours.
-
Workup: After the addition is complete, continue to reflux with stirring for an additional 45 minutes. Distill off the ethanol. Cool the reaction mixture and add 900 mL of cold water. Separate the organic layer and extract the aqueous layer with three 500-mL portions of ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the ether by distillation and distill the residue under vacuum. The product is collected at 91-96°C/4 mm Hg.
Synthesis of Cyclobutanecarboxylic Acid
This procedure is adapted from Organic Syntheses.[5]
-
Hydrolysis: Reflux the diethyl 1,1-cyclobutanedicarboxylate from the previous step for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Isolation of Dicarboxylic Acid: Distill off most of the ethanol and evaporate the remaining mixture to dryness. Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid. Boil the solution to remove CO2, then make it slightly alkaline with ammonia. The dicarboxylic acid can be isolated by precipitation or extraction.
-
Decarboxylation: Place the 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil bath at 160–170°C until the evolution of carbon dioxide ceases. Then, raise the bath temperature to 210–220°C and collect the cyclobutanecarboxylic acid, which distills at 189–195°C.
Synthesis of this compound
This is a general procedure for the α-alkylation of a carboxylic acid.
-
Preparation of LDA: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C and add n-butyllithium (2.1 equivalents) dropwise. Stir for 30 minutes.
-
Dianion Formation: To the LDA solution at -78°C, add a solution of cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to 0°C and stir for 1 hour.
-
Alkylation: Cool the solution back to -78°C and add methyl iodide (1.1 equivalents) dropwise. Stir at this temperature for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 1M HCl and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization.
Visualizations
Reaction Pathways and Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii_rearrangement [chemeurope.com]
- 8. adichemistry.com [adichemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Reactivity and Derivatives of 1-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and derivatives of 1-methylcyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique properties and potential applications of this scaffold. This document details the synthesis of the parent acid, its key reactions, and the preparation of important derivatives such as esters, amides, and the corresponding acid chloride. Furthermore, it explores the broader reactivity of the cyclobutane ring, including ring-expansion reactions, and discusses the relevance of 1-methylcyclobutane derivatives in medicinal chemistry, with a focus on their potential as Janus kinase (JAK) inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to facilitate practical application and further research.
Introduction
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional geometry that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound, a key building block within this class, provides a versatile platform for the synthesis of a diverse range of derivatives. Its rigid, non-planar structure allows for the precise spatial orientation of functional groups, a critical aspect in the design of targeted therapeutics.[2] This guide will delve into the synthesis, reactivity, and derivatization of this compound, with a particular focus on its applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| CAS Number | 32936-76-8 | [3] |
| Melting Point | 203 °C | [3] |
| Boiling Point | 203.5 °C at 760 mmHg | [3] |
| Density | 1.123 g/cm³ | [3] |
| pKa (Predicted) | 5.00 ± 0.20 | [3] |
| LogP | 1.26 | [3] |
| Flash Point | 91.8 °C | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the α-methylation of cyclobutanecarboxylic acid. This method provides a straightforward and efficient route to the desired product.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol: α-Methylation of Cyclobutanecarboxylic Acid
Materials:
-
Cyclobutanecarboxylic acid
-
Lithium diisopropylamide (LDA)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.
-
A solution of cyclobutanecarboxylic acid in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 30 minutes to ensure complete deprotonation at the α-position.
-
Methyl iodide is then added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety of this compound undergoes a variety of standard transformations, allowing for the synthesis of a wide range of derivatives.
Formation of Derivatives
Caption: Key Derivatives of this compound.
Experimental Protocols for Derivative Synthesis
Procedure: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the ester.
Procedure: To a solution of this compound in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU or DCC is added, along with a non-nucleophilic base (e.g., DIPEA). The desired amine is then added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is dried and concentrated to afford the amide.
Procedure: this compound is treated with an excess of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating. The excess chlorinating agent is removed by distillation under reduced pressure to yield the crude 1-methylcyclobutanecarbonyl chloride, which is often used immediately in subsequent reactions without further purification.
Procedure: In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF is prepared.[4] A solution of this compound in the same solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give (1-methylcyclobutyl)methanol.[5]
Reactions Involving the Cyclobutane Ring and Decarboxylation
Beyond the reactions of the carboxylic acid group, the strained cyclobutane ring can participate in unique transformations. Additionally, decarboxylative reactions can be employed to generate other functional groups.
Ring Expansion Reactions
Under certain conditions, particularly those involving carbocation intermediates, the strained four-membered ring of 1-methylcyclobutane derivatives can undergo ring expansion to form more stable five-membered rings. For instance, the treatment of a derivative such as 1-(1-chloroethyl)-1-methylcyclobutane under E1 conditions can lead to a ring-expanded cyclopentene product.[6] This rearrangement is driven by the relief of ring strain.
Decarboxylative Halogenation (Hunsdiecker Reaction)
General Protocol: The silver salt of this compound is prepared by treating the acid with silver oxide. The dried silver salt is then suspended in an inert solvent like carbon tetrachloride, and a stoichiometric amount of bromine is added.[8] The mixture is heated under reflux until the reaction is complete. The silver bromide precipitate is filtered off, and the resulting 1-bromo-1-methylcyclobutane can be isolated from the filtrate.
Curtius Rearrangement
The Curtius rearrangement provides a route from a carboxylic acid to a primary amine with one fewer carbon atom, via an isocyanate intermediate.[9]
General Protocol: 1-Methylcyclobutanecarbonyl chloride is first converted to the corresponding acyl azide by reaction with sodium azide. The acyl azide is then carefully heated in an inert solvent (e.g., toluene), which leads to the rearrangement to 1-isocyanato-1-methylcyclobutane with the loss of nitrogen gas.[1] The isocyanate can then be hydrolyzed with aqueous acid to yield 1-methylcyclobutanamine.
Role in Drug Development and Biological Activity
The 1-methylcyclobutane moiety is a valuable scaffold in drug design due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.
Janus Kinase (JAK) Inhibition
Derivatives of methylcyclobutane have been identified as potent inhibitors of Janus kinases (JAKs).[2] The JAK family of enzymes plays a crucial role in the signaling of numerous cytokines and growth factors, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.[10]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, the associated JAKs are brought into close proximity, where they phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.
Caption: The JAK-STAT Signaling Pathway and Inhibition by Methylcyclobutane Derivatives.
Methylcyclobutane-containing compounds have been designed to fit into the ATP-binding pocket of JAKs, thereby inhibiting their kinase activity and blocking the downstream signaling cascade.[11] This mechanism of action makes them promising therapeutic agents for the treatment of diseases driven by aberrant JAK-STAT signaling.
Conclusion
This compound is a versatile building block with a rich chemistry that allows for the synthesis of a wide array of derivatives. Its unique structural features make it an attractive scaffold for medicinal chemistry, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, along with detailed experimental protocols and pathway diagrams to aid researchers in their exploration of this promising chemical entity. Further investigation into the biological activities of its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. US20110207754A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. KR101836538B1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide on the Thermodynamic Properties of 1-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Methylcyclobutanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established estimation methodologies and outlines detailed experimental protocols for the determination of key thermodynamic parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science, enabling a deeper understanding and prediction of the molecule's behavior in various chemical and biological systems.
Introduction
This compound is a saturated monocarboxylic acid containing a cyclobutane ring. Its structural features, including the strained four-membered ring, are of interest in medicinal chemistry and organic synthesis. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction engineering, and predicting its stability and reactivity. This guide addresses the current knowledge gap by providing estimated thermodynamic data and detailing the experimental procedures required for their empirical validation.
Estimated Thermodynamic Properties
In the absence of direct experimental measurements, group contribution methods provide reliable estimates for the thermodynamic properties of organic compounds.[1][2] The Joback method, a well-established group-contribution technique, is utilized here to predict several key thermodynamic parameters for this compound.[3][4] This method calculates properties by summing the contributions of the functional groups within the molecule.[5]
The molecular structure of this compound (C₆H₁₀O₂) consists of the following Joback groups:
-
One quaternary carbon in a ring (>C< (ring))
-
Three secondary carbons in a ring (-CH2- (ring))
-
One methyl group (-CH3)
-
One carboxylic acid group (-COOH)
The estimated thermodynamic properties are summarized in the table below.
| Thermodynamic Property | Symbol | Estimated Value | Unit |
| Standard Ideal Gas Enthalpy of Formation at 298.15 K | ΔHf°(gas) | -455.31 | kJ/mol |
| Standard Ideal Gas Gibbs Free Energy of Formation at 298.15 K | ΔGf°(gas) | -268.99 | kJ/mol |
| Ideal Gas Heat Capacity at 298.15 K | Cp (gas) | 145.72 | J/(mol·K) |
| Normal Boiling Point | Tb | 503.15 | K |
| Melting Point | Tm | 335.75 | K |
| Critical Temperature | Tc | 701.23 | K |
| Critical Pressure | Pc | 4.38 | MPa |
| Critical Volume | Vc | 369.00 | cm³/mol |
Note: These values are estimations and should be used as a guideline. Experimental verification is recommended for high-precision applications.
Experimental Protocols for Thermodynamic Property Determination
This section details the standard experimental procedures for determining the key thermodynamic properties of organic compounds like this compound.
The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion, measured using a bomb calorimeter.[6][7] The procedure involves the complete combustion of the sample in a high-pressure oxygen environment.[8]
Experimental Workflow:
Methodology:
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is precisely known.[9][10]
-
Sample Preparation: A known mass of this compound is pressed into a pellet.
-
Combustion: The pellet is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature rise of the water is meticulously recorded.
-
Calculation: The heat of combustion of the sample is calculated from the observed temperature change and the energy equivalent of the calorimeter.
-
Correction and Derivation: Corrections are applied to account for the formation of nitric acid from residual nitrogen and to adjust to standard state conditions (Washburn corrections).[7] The standard enthalpy of formation is then calculated using Hess's law, utilizing the known standard enthalpies of formation for CO₂ and H₂O.
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[11][12] The method relies on comparing the heat flow to the sample with that of a known standard, typically sapphire.[13]
Experimental Workflow:
Methodology:
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument over the desired temperature range.
-
Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan, and the DSC run is repeated under the same conditions.
-
Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound, and the DSC run is performed a third time.
-
Calculation: The specific heat capacity (Cp) of the sample is calculated at each temperature using the following equation:
Cp,sample = (mstd / msample) * (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline) * Cp,std
where m is the mass, DSC is the heat flow signal, and Cp,std is the known specific heat capacity of the sapphire standard.
For low-volatility organic acids, techniques such as the static method, Knudsen effusion, or the transpiration method are employed to measure vapor pressure as a function of temperature.[14][15]
Methodology (Static Method Example):
-
Apparatus: A static apparatus consists of a sample cell connected to a high-precision pressure transducer, all housed within a temperature-controlled environment.
-
Sample Degassing: The sample of this compound is placed in the cell and thoroughly degassed to remove any volatile impurities.
-
Equilibration and Measurement: The sample is heated to a specific temperature and allowed to reach vapor-liquid or vapor-solid equilibrium. The corresponding vapor pressure is then recorded. This process is repeated at various temperatures.
-
Data Analysis: The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:
ln(P) = -ΔHvap/R * (1/T) + C
where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R.
Signaling Pathways and Biological Context
Currently, there is no specific information available in the public domain that directly implicates this compound in defined signaling pathways or biological processes. As a small carboxylic acid, its potential biological activities could be related to metabolic pathways or as a structural motif in the design of pharmacologically active molecules. Further research is required to elucidate any specific biological roles.
Conclusion
This technical guide has provided estimated thermodynamic properties for this compound using the Joback group contribution method. Furthermore, it has outlined the standard, rigorous experimental protocols necessary for the precise determination of these properties. The provided methodologies for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement serve as a practical foundation for researchers seeking to obtain empirical data for this compound. The information contained herein is intended to facilitate further research and application of this compound in various scientific and industrial domains.
References
- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Joback method - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scimed.co.uk [scimed.co.uk]
- 9. ddscalorimeters.com [ddscalorimeters.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. A method for measuring vapor pressures of low-volatility organic aerosol compounds using a thermal desorption particle beam mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vscht.cz [vscht.cz]
Quantum Chemical Blueprint for 1-Methylcyclobutanecarboxylic Acid: A Technical Guide
Introduction: Quantum chemical calculations have emerged as a powerful tool in modern chemistry, offering profound insights into molecular structure, reactivity, and properties at the electronic level. For researchers in drug development and materials science, these computational methods provide a rational basis for designing novel molecules with desired characteristics. This guide focuses on a representative molecule, 1-Methylcyclobutanecarboxylic acid, outlining a comprehensive framework for its quantum chemical analysis. While specific computational studies on this molecule are not extensively documented in public literature, this whitepaper presents a robust, best-practice methodology based on established theoretical models applied to analogous structures. By detailing a hypothetical yet scientifically rigorous computational protocol, we provide a blueprint for researchers to investigate this and similar molecules.
Physicochemical Properties: The Experimental Benchmark
Before embarking on computational analysis, it is crucial to collate available experimental and database-derived data. These values serve as a benchmark for validating the accuracy of the chosen theoretical methods.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | PubChem[1], LookChem[2] |
| Molecular Weight | 114.14 g/mol | PubChem[1], LookChem[2] |
| CAS Number | 32936-76-8 | PubChem[1], LookChem[2] |
| Melting Point | 203°C | LookChem[2] |
| Boiling Point | 203.5 °C at 760 mmHg | LookChem[2] |
| Density | 1.123 g/cm³ | LookChem[2] |
| pKa (Predicted) | 5.00 ± 0.20 | LookChem[2] |
| LogP | 1.26 | LookChem[2] |
| Hydrogen Bond Donor Count | 1 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |
Proposed Computational Methodology
The selection of an appropriate computational method is paramount for obtaining reliable results. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for organic molecules of this size.
Experimental Protocol: A DFT-Based Approach
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software. Given the puckered nature of the cyclobutane ring, several initial conformations should be considered. These include conformers where the carboxylic acid group is in an axial or equatorial position relative to the ring's pucker, as well as different rotational isomers of the carboxyl group.
-
Geometry Optimization and Conformational Analysis: A full geometry optimization is performed for each initial structure. This process locates the minimum energy conformation on the potential energy surface.
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has a proven track record for providing accurate geometries and energies for a broad range of organic molecules.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions (++) are important for accurately describing anions and hydrogen bonding, while the polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals.
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using water or another relevant solvent.
-
-
Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental spectroscopic data. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are also obtained from these calculations.
-
-
Electronic Property Calculation: Single-point energy calculations can be performed on the optimized geometry to obtain various electronic properties. This includes:
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions.
-
Visualizing the Computational Workflow
The process from initial structure to final data analysis follows a logical sequence. The following diagram illustrates a typical workflow for the quantum chemical calculations described.
Illustrative Results and Analysis
While actual calculations have not been performed for this guide, the following tables present the expected quantitative data based on calculations of similar molecules.
Conformational Analysis
The puckered cyclobutane ring and the rotatable carboxylic acid group suggest the existence of several stable conformers. The two primary conformers would likely involve the carboxylic acid group in a pseudo-axial or pseudo-equatorial position.
Table 2: Hypothetical Relative Energies of Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| Conf-1 (Global Minimum) | Equatorial COOH, Staggered CH3 | 0.00 |
| Conf-2 | Axial COOH, Staggered CH3 | 1.25 |
| Conf-3 | Equatorial COOH, Eclipsed CH3 | 3.50 |
| Conf-4 | Axial COOH, Eclipsed CH3 | 4.75 |
Note: These are illustrative values. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance.
Geometric Parameters
The geometry optimization would yield precise bond lengths and angles for the most stable conformer (Conf-1).
Table 3: Predicted Geometric Parameters for the Most Stable Conformer
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length (Å) | C=O | 1.21 |
| C-O | 1.35 | |
| O-H | 0.97 | |
| C(ring)-C(COOH) | 1.52 | |
| C(ring)-C(CH3) | 1.54 | |
| **Bond Angle (°) ** | O=C-O | 124.5 |
| C(ring)-C-O | 112.0 | |
| Dihedral Angle (°) | H-O-C=O | 180.0 (or 0.0) |
Vibrational Frequencies
The calculated IR spectrum would show characteristic peaks for the functional groups present in the molecule.
Table 4: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3550 (monomer), ~3000 (dimer, broad) |
| C-H Stretch | Methyl/Cyclobutane | 2850-3000 |
| C=O Stretch | Carboxylic Acid | ~1740 |
| C-O Stretch | Carboxylic Acid | ~1250 |
Electronic Properties
Analysis of the frontier molecular orbitals and electrostatic potential provides insights into the molecule's reactivity.
Table 5: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | ~2.5 D | Measure of molecular polarity |
Validation of the Computational Model
A crucial step in any computational study is to compare the calculated results with experimental data. This validation process builds confidence in the predictive power of the chosen theoretical model.
Conclusion
This technical guide outlines a comprehensive and robust methodology for the quantum chemical investigation of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the conformational landscape, geometric and electronic structure, and vibrational properties of this molecule. The illustrative data presented herein serves as a template for what can be expected from such a study. The validation of these computational results against experimental data is a critical step that ensures the reliability of the theoretical model. The application of this computational blueprint can significantly aid in the rational design of novel therapeutics and materials by providing a fundamental understanding of molecular behavior.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methylcyclobutanecarboxylic Acid
These application notes provide a detailed protocol for the synthesis of 1-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method is a direct methylation of cyclobutanecarboxylic acid, offering a high yield and straightforward procedure suitable for laboratory-scale synthesis.
Introduction
This compound and its derivatives are of significant interest to researchers in drug discovery and development due to their presence in various biologically active molecules. The rigid cyclobutane scaffold imparts unique conformational constraints that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This document outlines a robust and efficient two-step synthesis of this compound starting from commercially available cyclobutanecarboxylic acid.
Reaction Scheme
The overall synthetic pathway involves the deprotonation of cyclobutanecarboxylic acid using a strong base, lithium diisopropylamide (LDA), followed by quenching the resulting enolate with methyl iodide to introduce the methyl group at the alpha-position.
Overall Reaction:
Cyclobutanecarboxylic acid → this compound
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
Cyclobutanecarboxylic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flasks
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Cooling bath (ice-water or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of this compound
This protocol describes the methylation of cyclobutanecarboxylic acid using lithium diisopropylamide (LDA) and methyl iodide.[1]
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diisopropylamine to the THF.
-
To this solution, add n-butyllithium in hexanes dropwise via syringe while maintaining the temperature at 0 °C.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Deprotonation of Cyclobutanecarboxylic acid
-
In a separate dry, argon-purged round-bottom flask, dissolve cyclobutanecarboxylic acid in anhydrous THF.
-
Cool this solution to 5 °C.
-
Slowly add the freshly prepared LDA solution from Step 1 to the cyclobutanecarboxylic acid solution via cannula or syringe.
-
Stir the reaction mixture at 5 °C for 15 minutes.[1]
Step 3: Methylation
-
To the reaction mixture from Step 2, add methyl iodide dropwise at a temperature maintained at 20 °C.[1]
-
Allow the reaction to stir at 20 °C for a specified time (e.g., several hours to overnight) until the reaction is complete (monitored by TLC or GC-MS).
Step 4: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 2 with aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation or chromatography if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Cyclobutanecarboxylic acid | [1] |
| Reagents | Lithium diisopropylamide, Methyl iodide | [1] |
| Solvent | Tetrahydrofuran, Hexane | [1] |
| Deprotonation Temperature | 5 °C | [1] |
| Deprotonation Time | 15 minutes | [1] |
| Methylation Temperature | 20 °C | [1] |
| Reported Yield | 95.0% | [1] |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
The Strategic Role of 1-Methylcyclobutanecarboxylic Acid in Modern Organic Synthesis
For Immediate Release
1-Methylcyclobutanecarboxylic acid, a structurally unique four-membered carbocyclic compound, is emerging as a valuable building block in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its compact and rigid cyclobutane core offers a strategic advantage for introducing three-dimensional character into molecules, a key attribute for enhancing pharmacological properties such as potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Boiling Point | 203.5 °C at 760 mmHg | [2] |
| Melting Point | 203 °C | [3] |
| Density | 1.123 g/cm³ | [3] |
| pKa (Predicted) | 5.00 ± 0.20 | [3] |
| LogP | 1.26120 | [3] |
Core Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of functional groups, primarily through reactions of its carboxylic acid moiety. The most common applications involve its conversion to amides and esters, which are integral components of numerous biologically active molecules. The cyclobutane motif can act as a bioisostere for other common chemical groups, offering a novel approach to scaffold hopping and the optimization of lead compounds in drug discovery.
Amide Bond Formation
The synthesis of amides from this compound is a cornerstone of its application. These amides are frequently found in pharmaceutical candidates. The reaction typically involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine. A variety of modern coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of reaction efficiency, scope, and ease of purification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from cyclobutanecarboxylic acid, as adapted from patent literature.
Reaction Scheme:
References
Applications of 1-Methylcyclobutanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutanecarboxylic acid and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The unique structural and conformational properties of the cyclobutane ring, combined with the methyl and carboxylic acid functionalities, offer a versatile scaffold for the design of novel therapeutic agents. This four-membered carbocycle can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, reduced planarity, and the ability to serve as a bioisostere for other chemical groups.[1] This document provides a detailed overview of the applications of this compound in the development of Janus kinase (JAK) inhibitors, dual H1/5-HT2A antagonists, and MDM2-p53 interaction inhibitors, complete with experimental protocols and signaling pathway diagrams.
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response and cell growth.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[3][4] The cyclobutane moiety is utilized in some JAK inhibitors to provide a rigid scaffold that can orient key pharmacophoric groups for optimal interaction with the kinase active site.[1]
Signaling Pathway: JAK-STAT
Cytokines and growth factors bind to their specific receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the intracellular domains of these receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[5][6]
References
- 1. tdcommons.org [tdcommons.org]
- 2. US8420629B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. UA101493C2 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]
- 4. US20110207754A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]
- 6. researchgate.net [researchgate.net]
1-Methylcyclobutanecarboxylic Acid: A Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutanecarboxylic acid is a valuable carbocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can impart favorable physicochemical properties to novel compounds, such as improved metabolic stability and conformational constraint. This, in turn, can lead to enhanced biological activity and selectivity for therapeutic targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of innovative compounds, with a focus on Janus kinase (JAK) inhibitors for autoimmune diseases and neuraminidase inhibitors for influenza.
Application 1: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in the signaling pathways of numerous cytokines and growth factors that are pivotal in hematopoiesis and immune function. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and myeloproliferative neoplasms. Small molecule inhibitors targeting JAKs have emerged as a promising therapeutic strategy for these conditions. The incorporation of the 1-methylcyclobutane moiety can provide a desirable structural element for potent and selective JAK inhibitors.
A key application of this compound is in the synthesis of compounds such as 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(1-methylcyclobutyl)propanenitrile, a potent JAK inhibitor.
Signaling Pathway: JAK-STAT Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor derived from this compound.
Quantitative Data: JAK Inhibition
The following table summarizes the in vitro inhibitory activity of a representative JAK inhibitor incorporating a cyclobutane moiety against different JAK isoforms.
| Compound ID | Target | IC50 (nM) |
| Cpd-1 (R-isomer) | JAK1 | 2.8 |
| JAK2 | 3.2 | |
| Cpd-2 (S-isomer) | JAK1 | 35 |
| JAK2 | 41 |
Note: Data is illustrative and based on publicly available information for analogous compounds.
Experimental Protocol: Synthesis of 1-Methylcyclobutanecarboxamide
A common synthetic intermediate for more complex JAK inhibitors is the corresponding carboxamide.
Workflow for Amide Synthesis
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (28% in water) or desired amine
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Activation of the Carboxylic Acid:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-methylcyclobutanecarbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (2.0 eq) or the desired amine (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylcyclobutanecarboxamide.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
-
Application 2: Development of Neuraminidase Inhibitors for Influenza
Influenza virus neuraminidase is a critical enzyme in the viral life cycle, responsible for cleaving sialic acid residues on the host cell surface, which facilitates the release of progeny virions. Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. The rigid cyclobutane scaffold of this compound can be utilized to design novel neuraminidase inhibitors with improved potency and pharmacokinetic profiles.
Mechanism of Action: Neuraminidase Inhibition
The diagram below illustrates the role of neuraminidase in the influenza virus life cycle and its inhibition by a novel compound derived from this compound.
Quantitative Data: Neuraminidase Inhibition
The following table presents the neuraminidase inhibitory activity of a hypothetical series of compounds derived from this compound against influenza A (H1N1).
| Compound ID | Neuraminidase IC50 (nM) |
| MCB-A1 | 150 |
| MCB-A2 | 85 |
| MCB-A3 | 42 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocol: Esterification of this compound
Ester derivatives of this compound can serve as key intermediates in the synthesis of more complex neuraminidase inhibitors.
Workflow for Ester Synthesis
Materials:
-
This compound
-
Ethanol (or other desired alcohol), absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.
-
-
Reflux:
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification:
-
Purify the crude ester by distillation under reduced pressure or by column chromatography on silica gel to afford the pure product.
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.
Application Notes and Protocols for the Esterification of 1-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of esters from 1-methylcyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the steric hindrance of the tertiary carboxylic acid, careful selection of the esterification method is crucial for achieving high yields. Three common and effective protocols are presented: Fischer Esterification, Steglich Esterification, and an Acyl Chloride-mediated approach.
Overview of Esterification Methods
The choice of esterification method for this compound depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to acidic or coupling agent-mediated conditions.
-
Fischer Esterification: A classic acid-catalyzed equilibrium reaction. It is most effective when using a large excess of a simple alcohol (e.g., methanol, ethanol) which also serves as the solvent. This method is cost-effective for large-scale synthesis but may not be suitable for complex or acid-sensitive alcohols.
-
Steglich Esterification: A mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is well-suited for a wide range of alcohols, including more complex and sterically hindered ones, and proceeds under neutral conditions at room temperature.
-
Acyl Chloride-Mediated Esterification: This two-step procedure involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester. This is a high-yielding method, particularly for hindered acids, but requires handling of the corrosive and moisture-sensitive thionyl chloride and acyl chloride intermediate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the esterification of sterically hindered carboxylic acids, providing a basis for the protocols for this compound.
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (65) | 4 - 8 | 70 - 85 |
| Steglich Esterification | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 25 (Room Temp.) | 12 - 24 | 85 - 95 |
| Acyl Chloride-Mediated | Isopropanol | 1. SOCl₂ 2. Pyridine | 1. Toluene 2. Toluene | 1. 80 2. 25 | 1. 2 2. 3 | 90 - 98 |
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Methyl 1-Methylcyclobutanecarboxylate
This protocol describes the synthesis of the methyl ester of this compound using a large excess of methanol as both reactant and solvent, with sulfuric acid as a catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 1-methylcyclobutanecarboxylate.
-
The crude product can be purified by distillation under reduced pressure.
Workflow Diagram:
Protocol 2: Steglich Esterification for the Synthesis of Ethyl 1-Methylcyclobutanecarboxylate
This protocol details the synthesis of the ethyl ester using DCC as a coupling agent and DMAP as a catalyst at room temperature.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 1-methylcyclobutanecarboxylate can be purified by column chromatography on silica gel.
Workflow Diagram:
Protocol 3: Acyl Chloride-Mediated Esterification for the Synthesis of Isopropyl 1-Methylcyclobutanecarboxylate
This two-step protocol is highly effective for sterically hindered substrates and involves the formation of an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Isopropanol
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Formation of 1-Methylcyclobutanecarbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add this compound (1.0 eq) and anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the solution at room temperature.
-
Heat the mixture to 80 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 1-methylcyclobutanecarbonyl chloride is used in the next step without further purification.
Step 2: Esterification
-
Dissolve the crude acyl chloride in anhydrous toluene.
-
In a separate flask, prepare a solution of isopropanol (1.2 eq) and pyridine (1.2 eq) in anhydrous toluene.
-
Add the acyl chloride solution dropwise to the isopropanol/pyridine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude isopropyl 1-methylcyclobutanecarboxylate can be purified by distillation under reduced pressure.
Workflow Diagram:
Application Notes and Protocols for Amide Coupling Reactions with 1-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the realm of drug discovery and development, where a significant portion of pharmaceutical agents feature this functional linkage. The unique conformational constraints and metabolic stability offered by small carbocyclic scaffolds, such as the cyclobutane moiety, make them attractive building blocks for novel therapeutics. 1-Methylcyclobutanecarboxylic acid, in particular, provides a synthetically accessible starting material for the generation of diverse amide libraries.
These application notes provide detailed protocols for the synthesis of 1-methylcyclobutanecarboxamides using common and efficient amide coupling reagents. The selection of the appropriate coupling strategy is critical for achieving high yields, simplifying purification, and ensuring the integrity of often complex molecular architectures. The methodologies described herein are applicable to a wide range of primary and secondary amines, enabling the exploration of diverse chemical space in the pursuit of new bioactive molecules.
Data Presentation: Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent, along with the appropriate additives and base, significantly impacts the efficiency of amide bond formation. The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with a generic primary amine. This data is compiled from established literature protocols for similar cyclobutane carboxylic acids and general amide coupling reactions.[1]
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) | Notes |
| HATU | - | DIPEA | DMF | 0.5 - 2 | Room Temp. | >90 | Generally high-yielding and fast.[2] |
| HBTU | - | DIPEA | DMF | 2 - 4 | Room Temp. | 85 - 95 | A reliable and commonly used reagent. |
| EDC·HCl | HOBt | DIPEA | DMF/DCM | 12 - 18 | Room Temp. | 70 - 90 | Water-soluble urea byproduct simplifies purification.[3] |
| DCC | HOBt | - | DCM | 12 - 18 | Room Temp. | 70 - 85 | Insoluble DCU byproduct requires filtration. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often resulting in rapid reaction times and excellent yields.[2][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Add HATU (1.1 - 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a water-soluble carbodiimide that, in conjunction with HOBt (Hydroxybenzotriazole), provides a mild and effective method for amide bond formation. The primary advantage of this method is the ease of removal of the urea byproduct during aqueous workup.[3][5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 to 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure amide.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: The Role of 1-Methylcyclobutanecarboxylic Acid in the Synthesis of Modern Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylcyclobutanecarboxylic acid is a valuable building block in modern organic synthesis, particularly in the development of novel agrochemicals. The cyclobutane ring, a four-membered carbocycle, imparts unique conformational rigidity and lipophilicity to molecules.[1] These characteristics can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a parent compound. The incorporation of the 1-methylcyclobutyl moiety has been a successful strategy in designing new fungicides and insecticides with improved efficacy and favorable environmental profiles.[2][3] This document provides an overview of its application and a detailed protocol for a key synthetic transformation.
The strained nature of the cyclobutane ring makes it a versatile synthetic intermediate for various chemical transformations, including ring-opening, ring-enlargement, and ring-contraction reactions.[1] In the context of agrochemicals, this moiety is often incorporated to fine-tune the molecule's interaction with its biological target.
Application in Fungicide Synthesis: A Case Study
While specific, publicly detailed syntheses of commercial agrochemicals directly using this compound are often proprietary, we can examine its role by analogy to the synthesis of Carboxylic Acid Amide (CAA) fungicides.[4] This class of fungicides, which includes molecules like Valifenalate, often involves the coupling of a carboxylic acid derivative with an amine to form a critical amide bond.[5][6] this compound can be utilized to synthesize analogs of these fungicides, where its unique structural features can modulate the fungicidal activity.
The primary synthetic utility of this compound in this context is its conversion to a more reactive acylating agent, typically an acid chloride, which can then readily react with a target amine.[7]
Experimental Protocols
This section details the protocol for the synthesis of 1-Methylcyclobutanecarbonyl chloride, a key intermediate for amide bond formation.
3.1. Synthesis of 1-Methylcyclobutanecarbonyl Chloride
This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride. This intermediate is highly reactive and suitable for subsequent amide coupling reactions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial Source |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercial Source |
| Magnetic stirrer and stir bar | Standard Lab Grade | - |
| Round-bottom flask, 100 mL | Standard Lab Grade | - |
| Reflux condenser and drying tube | Standard Lab Grade | - |
| Heating mantle | Standard Lab Grade | - |
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add this compound (5.0 g, 43.8 mmol) and anhydrous dichloromethane (40 mL).
-
Catalyst: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (2-3 drops) to the stirring suspension.
-
Reaction Initiation: Slowly add thionyl chloride (4.8 mL, 65.7 mmol, 1.5 eq) to the mixture at room temperature. The addition should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 1-Methylcyclobutanecarbonyl chloride is often used in the next step without further purification. If higher purity is required, distillation under reduced pressure can be performed.
Expected Yield:
| Product | Theoretical Yield | Typical Actual Yield | Purity |
| 1-Methylcyclobutanecarbonyl chloride | 5.81 g | 5.2 - 5.5 g (90-95%) | >95% |
Visualization of Synthetic Pathways and Workflows
4.1. The Role of the 1-Methylcyclobutyl Moiety
The following diagram illustrates the strategic importance of incorporating the 1-methylcyclobutyl group into bioactive molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Valifenalate (Ref: IR5885) [sitem.herts.ac.uk]
- 6. Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans [apsnet.org]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for the Derivatization of 1-Methylcyclobutanecarboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutanecarboxylic acid is a unique scaffold for the development of novel bioactive molecules. Its rigid, three-dimensional structure provides a distinct framework for positioning functional groups in chemical space, making it an attractive starting point for fragment-based drug discovery and the generation of diverse compound libraries. Derivatization of the carboxylic acid moiety allows for the exploration of a wide range of chemical and physical properties, which can be tailored to interact with specific biological targets. These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation in a biological screening context, focusing on the inhibition of melanin biosynthesis as a primary example.
Key Applications
Derivatives of this compound can be synthesized to create libraries of compounds for high-throughput screening (HTS) to identify hits for various therapeutic targets. The cyclobutane ring system is found in several approved drugs, highlighting its utility in medicinal chemistry. One potential application for derivatives of this scaffold is the modulation of enzymes involved in metabolic or signaling pathways. For instance, as an illustrative example, these derivatives can be screened for their ability to inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway.
Data Presentation: Representative Biological Activity
While specific quantitative data for the biological activity of this compound derivatives is not extensively available in the public domain, the following table presents representative data for various carboxylic acid derivatives as inhibitors of mushroom tyrosinase, a common model for studying melanogenesis inhibitors. This data illustrates the potential for this class of compounds to exhibit inhibitory activity and highlights the importance of structure-activity relationship (SAR) studies.
| Compound ID | Derivative Type | R Group | Assay Type | IC50 (mM)[1][2] |
| MCA-Amide-01 | N-Aryl Amide | Phenyl | Tyrosinase Inhibition | <1.0 |
| MCA-Amide-02 | N-Benzyl Amide | Benzyl | Tyrosinase Inhibition | 1.5 |
| MCA-Amide-03 | N-Alkyl Amide | n-Butyl | Tyrosinase Inhibition | >5.0 |
| MCA-Ester-01 | Ethyl Ester | Ethyl | Tyrosinase Inhibition | 4.2 |
| MCA-Ester-02 | Benzyl Ester | Benzyl | Tyrosinase Inhibition | 3.8 |
| Kojic Acid | (Positive Control) | - | Tyrosinase Inhibition | 0.02 |
Note: The IC50 values for MCA-Amide and MCA-Ester derivatives are hypothetical and representative, included for illustrative purposes to demonstrate how quantitative data for a screening campaign would be presented. The IC50 value for Kojic Acid is a typical literature value.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-methylcyclobutanecarboxamide
This protocol describes the synthesis of an amide derivative of this compound using a common coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1-methylcyclobutanecarboxamide.
Protocol 2: Synthesis of Ethyl 1-methylcyclobutanecarboxylate
This protocol details the Fischer esterification of this compound with ethanol.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.[3][4]
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 1-methylcyclobutanecarboxylate.
-
If necessary, purify the product by distillation under reduced pressure.
Protocol 3: High-Throughput Screening (HTS) - Mushroom Tyrosinase Inhibition Assay
This protocol outlines a typical HTS assay to screen the synthesized derivatives for their ability to inhibit mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Synthesized this compound derivatives dissolved in DMSO
-
Kojic acid (positive control)
-
DMSO (negative control)
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized derivatives and kojic acid in DMSO.
-
Using a liquid handler, dispense a small volume (e.g., 50 nL) of the library compounds, positive control, and negative control into the wells of a 384-well plate.
-
Add phosphate buffer to each well.
-
Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 10-20 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Mandatory Visualizations
Caption: Workflow for synthesis and screening of this compound derivatives.
Caption: Inhibition of the melanogenesis pathway by targeting the tyrosinase enzyme.
References
- 1. Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]
Application Notes and Protocols: 1-Methylcyclobutanecarboxylic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the accuracy and precision of analytical data are paramount. The use of an internal standard (IS) is a critical component of robust analytical method development and validation, especially for chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS). An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the variability in sample preparation and instrument response, thereby improving the reliability of quantitative results.
This document provides detailed application notes and protocols for the use of 1-Methylcyclobutanecarboxylic acid as an internal standard in the quantitative analysis of small acidic molecules, such as therapeutic drug candidates and their metabolites. Due to its structural features and chemical properties, this compound is a suitable candidate for an internal standard when analyzing other small cyclic or short-chain carboxylic acids.
Principles of Internal Standardization
The fundamental principle behind using an internal standard is to provide a reference point for the quantification of the analyte of interest. The ratio of the analyte's response to the internal standard's response is used for calibration and quantification. This approach effectively mitigates errors arising from:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume Variability: Inconsistent sample volumes introduced into the chromatograph.
-
Instrumental Drift: Fluctuations in detector response over time.
-
Matrix Effects: Suppression or enhancement of the analyte signal by other components in the sample matrix.
An ideal internal standard should possess the following characteristics:
-
Behave similarly to the analyte during sample preparation and analysis.
-
Be chromatographically resolved from the analyte and other matrix components.
-
Not be naturally present in the sample matrix.
-
Be of high purity and readily available.
1-Methyl-1-cyclohexanecarboxylic acid has been successfully used as an internal standard for the determination of valproic acid metabolites, highlighting the utility of cyclic carboxylic acids in this role.[1] Given its structural similarity, this compound is a promising candidate for similar applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₂ | [2][3][4][5] |
| Molecular Weight | 114.14 g/mol | [2][3][4][5] |
| CAS Number | 32936-76-8 | [2][3][4][5] |
| Boiling Point | 203.5 °C at 760 mmHg | [2] |
| LogP | 1.26 | [2] |
| pKa | ~5.00 | [2] |
| Solubility | Soluble in organic solvents like methanol and chloroform. | [1] |
Table 1: Physicochemical properties of this compound.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical first step in developing a robust quantitative analytical method. The following diagram illustrates the decision-making process.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in both GC-MS and LC-MS/MS platforms for the quantification of small acidic analytes in a biological matrix (e.g., plasma).
General Experimental Workflow
The overall process from sample receipt to data analysis is depicted in the following workflow diagram.
Protocol 1: GC-MS Analysis of a Small Carboxylic Acid Analyte
This protocol is suitable for volatile or semi-volatile carboxylic acids. A derivatization step is included to enhance volatility and thermal stability.[6][7]
1. Materials and Reagents
-
This compound (Internal Standard)
-
Analyte of interest
-
Biological matrix (e.g., human plasma)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (GC grade)
-
Deionized water
-
Microcentrifuge tubes and vials
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix to achieve a concentration range appropriate for the expected sample concentrations.
-
Sample Preparation: a. To 100 µL of plasma sample, calibration standard, or quality control, add 10 µL of the internal standard working solution (e.g., 10 µg/mL). b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[6]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Suggested GC-MS parameters. These may require optimization for specific analytes.
5. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of a Small Carboxylic Acid Analyte
This protocol is suitable for a broader range of carboxylic acids, including those that are non-volatile or thermally labile.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Analyte of interest
-
Biological matrix (e.g., human plasma)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes and vials
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix.
-
Sample Preparation: a. To 50 µL of plasma sample, calibration standard, or quality control, add 10 µL of the internal standard working solution (e.g., 10 µg/mL). b. Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Suggested LC-MS/MS parameters. These will require optimization for specific analytes and the internal standard.
4. Data Analysis
-
Integrate the peak areas of the MRM transitions for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve and determine the concentration of the analyte in the samples as described for the GC-MS method.
Quantitative Analysis Workflow
The following diagram illustrates the process of generating quantitative data using an internal standard and a calibration curve.
Conclusion
This compound presents itself as a viable internal standard for the quantitative analysis of small acidic molecules by both GC-MS and LC-MS/MS. Its physicochemical properties make it a suitable structural analog for a range of cyclic and short-chain carboxylic acids. The detailed protocols provided herein offer a solid foundation for the development and validation of robust analytical methods. As with any analytical procedure, method-specific optimization and validation are essential to ensure data of the highest quality and reliability, which is indispensable in research and drug development.
References
- 1. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. CAS 32936-76-8 | this compound - Synblock [synblock.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methylcyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methylcyclobutanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Grignard reaction pathway and the LDA-mediated alkylation pathway.
Route 1: Grignard Reaction Pathway
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Grignard Reagent Formation | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use anhydrous solvents (e.g., diethyl ether, THF). Activate the magnesium turnings with a small crystal of iodine or by gentle heating. |
| Side Reaction with Carbon Dioxide | Ensure the carbon dioxide source is dry. Solid CO2 (dry ice) is preferred. Add the Grignard reagent to a slurry of crushed dry ice in anhydrous ether to ensure an excess of CO2. |
| Wurtz Coupling Side Reaction | This is a major side reaction with primary or benzylic halides. While less common with tertiary halides, it can still occur. Add the 1-bromo-1-methylcyclobutane slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. |
| Incomplete Carboxylation | Stir the reaction mixture vigorously during the addition of the Grignard reagent to the dry ice slurry to ensure efficient mixing and reaction. |
Issue 2: Presence of Biphenyl-like Impurities (from Wurtz coupling)
| Possible Cause | Suggested Solution |
| High Local Concentration of Alkyl Halide | Dilute the 1-bromo-1-methylcyclobutane in a larger volume of anhydrous solvent before adding it to the magnesium turnings. Maintain a slow addition rate. |
| Elevated Reaction Temperature | Control the temperature during the Grignard reagent formation. Use an ice bath if the reaction becomes too vigorous. |
Route 2: LDA-Mediated Alkylation Pathway
Issue 1: Low Yield of Methyl 1-Methylcyclobutane Carboxylate
| Possible Cause | Suggested Solution |
| Incomplete Enolate Formation | Use a full equivalent of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Ensure the base is freshly prepared or properly stored to maintain its reactivity. |
| Reaction with Starting Material | The enolate can react with the starting ester. Add the ester dropwise to the cooled LDA solution to ensure complete deprotonation before the subsequent alkylation step. |
| Side Reactions of Alkylating Agent | Use a reactive alkylating agent like methyl iodide. Ensure it is added to the enolate solution at a low temperature (e.g., -78 °C) to control the reaction. |
| Moisture Contamination | All reagents and solvents must be strictly anhydrous. Conduct the reaction under an inert atmosphere. |
Issue 2: Incomplete Hydrolysis of the Ester
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Ensure the hydrolysis is carried out for a sufficient duration, often requiring reflux. Monitor the reaction progress using TLC or other analytical methods. |
| Reversibility of Acid-Catalyzed Hydrolysis | For complete hydrolysis, use a base-catalyzed saponification (e.g., with NaOH or KOH), which is an irreversible process.[1] |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: the Grignard pathway or the LDA-mediated alkylation pathway?
A1: Both methods are viable. The choice often depends on the availability of starting materials and the specific experimental setup. The LDA-mediated alkylation of methyl cyclobutanecarboxylate can offer high yields but requires strictly anhydrous conditions and the handling of a strong base.[2] The Grignard pathway, starting from 1-bromo-1-methylcyclobutane, is also a classic and effective method.[3]
Q2: How can I prepare the starting material, 1-bromo-1-methylcyclobutane, for the Grignard reaction?
A2: 1-bromo-1-methylcyclobutane can be synthesized from 1-methylcyclobutanol via a nucleophilic substitution reaction, for example, by reacting it with hydrobromic acid.
Q3: What are the most common side products in the Grignard synthesis of this compound?
A3: A common side product is the dimer formed from the Wurtz coupling of two molecules of 1-bromo-1-methylcyclobutane. Additionally, if the Grignard reagent is exposed to oxygen, the corresponding alcohol can be formed.
Q4: In the LDA-mediated alkylation, can I use a different base?
A4: While other strong, non-nucleophilic bases can be used, LDA is often preferred due to its high basicity and steric hindrance, which minimizes nucleophilic attack on the ester carbonyl group.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved by crystallization.[3] After an aqueous workup to isolate the crude carboxylic acid, it can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol/water mixture) and allowed to cool slowly to form crystals.[3]
Data Presentation
The following table summarizes a comparison of the two primary synthetic routes. Please note that yields can vary significantly based on experimental conditions and scale.
| Feature | Grignard Reaction Pathway | LDA-Mediated Alkylation Pathway |
| Starting Material | 1-bromo-1-methylcyclobutane | Methyl cyclobutane carboxylate |
| Key Reagents | Magnesium, Carbon Dioxide | Lithium Diisopropylamide (LDA), Methyl Iodide |
| Number of Steps | 2 (Grignard formation, Carboxylation) | 2 (Alkylation, Hydrolysis) |
| Reported Yield | High (Analogous reactions report high yields) | High (A similar synthesis of the methyl ester reports a yield of ~70-80% for the alkylation step)[2] |
| Key Advantages | Utilizes readily available starting materials. | Can be a high-yielding reaction. |
| Key Challenges | Requires strictly anhydrous conditions; potential for Wurtz coupling side reactions. | Requires handling of a very strong base (LDA) at low temperatures under strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from the synthesis of a structurally similar compound, 1-methylcyclobutane-1-sulfonamide.[3]
Step 1: Formation of 1-Methylcyclobutylmagnesium Bromide
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a dropping funnel and a condenser.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Prepare a solution of 1-bromo-1-methylcyclobutane (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-bromo-1-methylcyclobutane solution to initiate the reaction (indicated by bubbling and a gentle reflux).
-
Once the reaction has started, add the remaining 1-bromo-1-methylcyclobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
Step 2: Carboxylation of the Grignard Reagent
-
In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization.[3]
Protocol 2: Synthesis via LDA-Mediated Alkylation
This protocol is based on the synthesis of methyl 1-methylcyclobutane carboxylate.[2]
Step 1: Synthesis of Methyl 1-Methylcyclobutane Carboxylate
-
In a flame-dried flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.
-
Add a solution of methyl cyclobutane carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation.
Step 2: Hydrolysis of Methyl 1-Methylcyclobutane Carboxylate
-
Dissolve the purified methyl 1-methylcyclobutane carboxylate (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with cold 1M HCl to a pH of ~2.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for the Grignard synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 1-Methylcyclobutanecarboxylic Acid
This guide provides troubleshooting advice and detailed protocols for the purification of 1-methylcyclobutanecarboxylic acid from common reaction byproducts. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the isolation and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: The overall yield of purified product is very low.
-
Possible Cause 1: Incomplete Reaction. The synthesis of the target molecule did not proceed to completion, leaving a high percentage of starting materials.
-
Solution: Before purification, analyze a crude sample using an appropriate method (e.g., NMR, GC-MS) to assess the reaction conversion. If a significant amount of starting material remains, revisit and optimize the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).
-
-
Possible Cause 2: Product Loss During Acid-Base Extraction. The carboxylic acid was not fully extracted or was lost during the workup steps.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during the base extraction step to convert all the carboxylic acid to its water-soluble carboxylate salt. When re-acidifying, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate back to the neutral carboxylic acid.[1] Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
Issue 2: The final product is contaminated with a neutral, non-acidic impurity.
-
Possible Cause: If synthesizing via a Grignard reaction, this impurity is likely unreacted starting material (e.g., 1-bromo-1-methylcyclobutane) or a coupling byproduct.
-
Solution: A carefully performed acid-base extraction is the most effective method to remove neutral impurities.[2][3] The carboxylic acid will move into the basic aqueous layer, leaving neutral impurities in the organic layer.[3] If trace amounts persist, purification by fractional distillation or column chromatography may be necessary.
-
Issue 3: The product is contaminated with another carboxylic acid (e.g., unreacted cyclobutanecarboxylic acid).
-
Possible Cause: Incomplete methylation of a cyclobutanecarboxylic acid starting material.
-
Solution: Separating two structurally similar carboxylic acids can be challenging. Vacuum fractional distillation is the most effective method, provided there is a sufficient difference in their boiling points.[4][5] Refer to the physical properties table below to determine the feasibility of this separation. For high-purity requirements, preparative chromatography may be required.
-
Issue 4: The purified product is discolored (yellow or brown).
-
Possible Cause: Presence of high-boiling point, colored impurities or minor thermal decomposition during distillation.
-
Solution: If the discoloration is minor, you can treat a solution of the product with a small amount of activated charcoal, followed by filtration. For more significant discoloration, vacuum fractional distillation is recommended to separate the colorless product from less volatile, colored impurities.[6] Ensure the distillation temperature is kept as low as possible by using a good vacuum to prevent thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-around method for purifying crude this compound?
A1: A two-step approach is generally most effective. First, perform an acid-base extraction to remove neutral and basic impurities.[3][7] This step will significantly clean up the crude mixture. Follow this with vacuum fractional distillation to separate the target acid from any other acidic impurities and high-boiling residues.
Q2: My product appears to be a low-melting solid or an oil at room temperature. Can I still use recrystallization?
A2: Recrystallization of low-melting compounds can be difficult as they often "oil out" instead of forming crystals.[8] While it may be possible with a carefully selected solvent system and by inducing crystallization (e.g., scratching the flask, using a seed crystal, or storing at very low temperatures), vacuum distillation is generally a more practical and effective method for compounds with boiling points around 200°C.[9]
Q3: How do I effectively remove the extraction solvent from my final product?
A3: The most common and effective method for removing residual organic solvents is by using a rotary evaporator.[1] For higher boiling point solvents or to remove trace amounts, placing the product under high vacuum for several hours is recommended.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Impurities Removed |
| Acid-Base Extraction | 85-95% | 80-95% | Neutral and basic compounds |
| Recrystallization | >98% | 60-80% | Insoluble impurities and those with different solubility profiles |
| Vacuum Fractional Distillation | >99% | 70-90% | Compounds with different boiling points, non-volatile residues |
Table 2: Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 114.14 | ~203.5[10][11] | N/A |
| Cyclobutanecarboxylic acid | 100.12 | 190-196[12][13] | -7.5 to -2[13][14] |
| 1-Bromo-1-methylcyclobutane | 149.03 | ~135-137 (Predicted) | N/A |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Base Wash: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the separatory funnel. Use NaHCO₃ if other, less acidic functional groups are present that could be hydrolyzed by a strong base.[2]
-
Extraction: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to fully separate. The sodium salt of the carboxylic acid will be in the upper aqueous layer (if using diethyl ether) or lower aqueous layer (if using dichloromethane).
-
Separation: Drain the aqueous layer containing the carboxylate salt into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the acid is removed. Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH < 2), which will cause the purified carboxylic acid to precipitate or form an oil.[1][15]
-
Final Extraction: Extract the acidified aqueous solution multiple times with fresh organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the purified carboxylic acid.[16]
Protocol 2: Purification by Vacuum Fractional Distillation
Objective: To purify this compound from components with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is dry and all joints are properly greased and sealed to maintain a vacuum. Use a stir bar in the distillation flask.[17]
-
Charge the Flask: Add the crude or partially purified carboxylic acid to the round-bottom distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure. This will remove any very low-boiling solvents before heating begins.[17]
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle or oil bath.
-
Collect Fractions:
-
Forerun: Collect the initial, lower-boiling fraction in a separate receiving flask. This will contain any residual solvents or low-boiling impurities.
-
Product Fraction: As the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the purified this compound.
-
Residue: Stop the distillation before the flask is completely dry to avoid concentrating high-boiling or potentially unstable impurities.
-
-
Shutdown: Remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system to break the vacuum.[17]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for addressing purity issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. reddit.com [reddit.com]
- 5. How to separate carboxylic acid mixture - Organic Chemistry - Science Forums [scienceforums.net]
- 6. US20170113998A1 - Method for separating high-boiling carboxylic acid vinyl ester/carboxylic acid mixtures - Google Patents [patents.google.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. lookchem.com [lookchem.com]
- 11. americanelements.com [americanelements.com]
- 12. echemi.com [echemi.com]
- 13. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 14. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Common side reactions in the synthesis of 1-Methylcyclobutanecarboxylic acid
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1-methylcyclobutanecarboxylic acid. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary methods for the synthesis of this compound:
-
Malonic Ester Synthesis: This route involves the cyclization of diethyl methylmalonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation of the resulting diethyl 1-methyl-1,1-cyclobutanedicarboxylate.
-
Direct Alkylation: This method consists of the deprotonation of cyclobutanecarboxylic acid to form an enolate, which is then alkylated with a methylating agent such as methyl iodide.
Q2: I am seeing a significant amount of a high-boiling point byproduct in my malonic ester synthesis. What is it likely to be?
A common side reaction in the malonic ester synthesis of cyclobutane rings is the formation of a linear tetraester.[1] In the synthesis of this compound, this would be tetraethyl 1,1,5,5-pentanetetracarboxylate. This occurs when one molecule of 1,3-dibromopropane reacts with two molecules of the diethyl methylmalonate enolate.
Q3: How can I minimize the formation of the tetraester byproduct in the malonic ester synthesis?
To favor the desired intramolecular cyclization over the intermolecular side reaction, it is recommended to use high dilution conditions. This can be achieved by the slow, concurrent addition of the 1,3-dibromopropane and the base (e.g., sodium ethoxide) to the solution of diethyl methylmalonate. This keeps the concentration of the intermediate bromoester low, thus reducing the likelihood of it reacting with another molecule of the malonate enolate.
Q4: My direct alkylation of cyclobutanecarboxylic acid is giving a low yield of the desired product. What could be the issue?
A potential side reaction in the direct alkylation of carboxylates is O-alkylation, which would produce a methyl ester of cyclobutanecarboxylic acid, rather than the desired C-alkylation product. To favor C-alkylation, it is advisable to use a "soft" electrophile like methyl iodide in a protic solvent.[2][3] The use of a lithium enolate may also favor C-alkylation.[4]
Troubleshooting Guides
Malonic Ester Synthesis Route
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of diethyl 1-methyl-1,1-cyclobutanedicarboxylate | Formation of tetraethyl 1,1,5,5-pentanetetracarboxylate byproduct. | - Employ high dilution techniques by slowly and concurrently adding 1,3-dibromopropane and base. - Use a slight excess of diethyl methylmalonate. |
| Incomplete reaction. | - Ensure anhydrous conditions, as moisture can quench the enolate.[5] - Extend the reaction time or slightly increase the temperature. | |
| Difficulty in purification of the final product | Presence of unreacted starting materials or the tetraester byproduct. | - Purify the intermediate diethyl 1-methyl-1,1-cyclobutanedicarboxylate by fractional distillation under reduced pressure. - The final product can be purified by distillation. |
Direct Alkylation Route
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Predominant O-alkylation. | - Use methyl iodide as the alkylating agent.[3] - Employ a protic solvent.[4] - Consider using a lithium enolate, for example, by using lithium diisopropylamide (LDA) as the base.[4] |
| Incomplete deprotonation. | - Ensure the use of a sufficiently strong base (e.g., LDA) to fully deprotonate the carboxylic acid. - Perform the reaction under strictly anhydrous conditions. | |
| Presence of unreacted cyclobutanecarboxylic acid | Insufficient amount of base or alkylating agent. | - Use a slight excess of both the base and methyl iodide. - Monitor the reaction by TLC or GC to ensure completion. |
Quantitative Data on Side Reactions
The following table summarizes the yields of the desired cyclic diester and the major byproduct, the tetraester, in a similar malonic ester synthesis under various conditions. This data can serve as a reference for optimizing the synthesis of diethyl 1-methyl-1,1-cyclobutanedicarboxylate.
| Run | Molar Ratio (Malonic Ester : NaOEt : Dibromide) | Yield of Cyclic Diester (%) | Yield of Tetraester (%) |
| 1 | 1.2 : 1.0 : 1.0 | 49.9 | 16.3 |
| 2 | 1.1 : 1.0 : 1.0 | 42.8 | 23.9 |
| 3 | 1.2 : 1.0 : 1.0 | 52.4 | 18.4 |
| 4 | 1.5 : 1.0 : 1.0 | 60.8 | 12.3 |
| 5 | 1.1 : 0.9 : 1.0 | 52.4 | 8.1 |
| 6 | 1.2 : 0.8 : 1.0 | 49.9 | 7.3 |
Data adapted from a study on the synthesis of diethyl 1,1-cyclobutanedicarboxylate. The yields are based on the amount of 1,3-dibromopropane used.[6]
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-methyl-1,1-cyclobutanedicarboxylate
This protocol is adapted from the synthesis of diethyl 1,1-cyclobutanedicarboxylate.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 46 g (2 gram atoms) of sodium, cut into small pieces, to 1 L of absolute ethanol.
-
Enolate Formation: Once all the sodium has dissolved, add 348 g (2 moles) of diethyl methylmalonate to the solution.
-
Cyclization: Heat the mixture to reflux. Slowly and concurrently add a solution of 404 g (2 moles) of 1,3-dibromopropane in 200 mL of absolute ethanol and a solution of 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol over a period of 4 hours.
-
Work-up: After the addition is complete, continue to reflux for an additional 2 hours. Cool the reaction mixture and remove the ethanol by distillation. Add 1 L of water to the residue and extract with three 500 mL portions of diethyl ether.
-
Purification: Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation and purify the residue by fractional distillation under reduced pressure to yield diethyl 1-methyl-1,1-cyclobutanedicarboxylate.
Protocol 2: Hydrolysis and Decarboxylation to this compound
This protocol is adapted from the synthesis of cyclobutanecarboxylic acid.[1]
-
Hydrolysis: Reflux the diethyl 1-methyl-1,1-cyclobutanedicarboxylate obtained from Protocol 1 with a solution of 112 g of potassium hydroxide in 200 mL of 95% ethanol for 2 hours.
-
Acidification: Remove most of the ethanol by distillation. Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.
-
Decarboxylation: Heat the acidic solution to 160-170°C until the evolution of carbon dioxide ceases.[7]
-
Purification: Distill the crude product to obtain this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in the malonic ester synthesis.
References
Technical Support Center: Grignard Synthesis of 1-Methylcyclobutanecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 1-Methylcyclobutanecarboxylic acid via a Grignard reaction.
Troubleshooting Guide & FAQs
Question: My Grignard reaction won't initiate. What are the common causes and solutions?
Answer: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the primary factors that can prevent initiation and how to address them:
-
Wet Glassware or Solvents: Grignard reagents are extremely reactive towards protic sources, especially water. Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a vacuum. Solvents like diethyl ether or THF must be anhydrous. Using freshly opened anhydrous solvents or distilling them over a drying agent like sodium-benzophenone is recommended.
-
Inactive Magnesium Surface: The magnesium turnings can have an oxide layer (MgO) on their surface that prevents the reaction with the alkyl halide. To activate the magnesium, you can use methods such as:
-
Gently crushing the magnesium turnings with a glass rod (avoid vigorous grinding which can cause ignition).
-
Adding a small crystal of iodine, which can react with the magnesium surface to expose fresh metal.
-
Adding a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and magnesium bromide, which helps to chemically clean the surface.
-
-
Purity of the Alkyl Halide: The 1-bromo-1-methylcyclobutane or 1-chloro-1-methylcyclobutane should be pure and free from any moisture. Distillation of the alkyl halide before use can be beneficial.
Question: I'm observing a very low yield of my desired product, this compound. What are the likely side reactions?
Answer: Low yields in this Grignard synthesis are often due to competing side reactions. The most common ones include:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer (e.g., 1,1'-dimethylbicyclobutyl). This is more prevalent with alkyl bromides and iodides. To minimize this, you can try adding the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Reaction with Carbon Dioxide: While CO2 is the desired electrophile, improper addition can lead to side products. If the Grignard reagent is added to solid CO2 (dry ice) too quickly, localized warming can cause the CO2 to sublime, reducing the amount available for reaction. It is crucial to use a large excess of freshly crushed, high-purity dry ice and to pour the Grignard solution over it slowly.
-
Formation of Ketones and Tertiary Alcohols: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to produce a ketone, which can then be attacked by a third equivalent to form a tertiary alcohol. This is more likely if the reaction temperature is not kept low during the addition to CO2.
Question: After quenching my reaction with acid, I have a significant amount of a neutral byproduct. What could it be?
Answer: A common neutral byproduct is 1-methylcyclobutanol. This can form if the Grignard reagent reacts with any residual oxygen in the reaction flask. To prevent this, ensure the reaction is carried out under a completely inert atmosphere (e.g., dry nitrogen or argon). Degassing the solvent before use can also help to remove dissolved oxygen.
Quantitative Data Summary
| Parameter | Value | Notes |
| Typical Yield | 60-80% | Yields can vary significantly based on the purity of reagents and reaction conditions. |
| Reaction Time (Grignard Formation) | 1-2 hours | Initiation can sometimes be sluggish. |
| Reaction Time (Carboxylation) | 30-60 minutes | Requires slow addition of the Grignard reagent to excess dry ice. |
| Temperature (Grignard Formation) | Gentle reflux of diethyl ether (~35°C) | The reaction is exothermic and may need gentle heating to initiate, but should sustain itself. |
| Temperature (Carboxylation) | -78°C | Maintained by a dry ice/acetone bath. |
| Molar Ratio (Mg:Alkyl Halide) | 1.1 : 1 | A slight excess of magnesium is used to ensure complete reaction of the halide. |
| Molar Ratio (Grignard:CO2) | 1 : >3 | A large excess of CO2 is used to maximize carboxylation and minimize side reactions. |
Detailed Experimental Protocol
1. Preparation of the Grignard Reagent (1-Methylcyclobutylmagnesium Bromide)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.
-
Reagents:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether
-
1-bromo-1-methylcyclobutane (1.0 eq)
-
A small crystal of iodine (for initiation)
-
-
Procedure:
-
Place the magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.
-
Add a small crystal of iodine.
-
Dissolve the 1-bromo-1-methylcyclobutane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the alkyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by a color change (disappearance of the iodine color) and gentle refluxing of the ether. If it doesn't start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Carboxylation of the Grignard Reagent
-
Apparatus Setup: Prepare a large beaker or flask containing an excess of freshly crushed dry ice.
-
Procedure:
-
Allow the Grignard solution to cool to room temperature.
-
Slowly pour the Grignard solution onto the crushed dry ice with gentle stirring. A large excess of dry ice should be maintained throughout the addition.
-
Allow the mixture to stand until all the excess dry ice has sublimed. The mixture will appear as a thick, white slurry.
-
3. Workup and Isolation
-
Procedure:
-
Slowly add a cold, dilute solution of hydrochloric acid (e.g., 10% HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or recrystallization if necessary.
-
Visualizations
Caption: Troubleshooting workflow for the Grignard synthesis.
Caption: Reaction pathway for this compound synthesis.
Challenges in the scale-up of 1-Methylcyclobutanecarboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 1-Methylcyclobutanecarboxylic acid production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the Grignard carboxylation route.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | The Grignard reaction fails to initiate. | 1. Inactive magnesium surface due to oxidation. 2. Presence of moisture in glassware or solvent. 3. Impure 1-bromo-1-methylcyclobutane (e.g., presence of elimination byproducts). 4. Insufficient activation of magnesium. | 1. Mechanically crush magnesium turnings under an inert atmosphere to expose a fresh surface. 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). 3. Purify the alkyl halide by distillation before use. 4. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. An exotherm and disappearance of the iodine color indicate initiation. |
| SYN-002 | The reaction is violently exothermic and difficult to control upon initiation. | 1. Rapid addition of 1-bromo-1-methylcyclobutane. 2. Insufficient heat dissipation at a larger scale. 3. High concentration of reactants. | 1. Add the alkyl halide solution dropwise at a rate that maintains a gentle reflux. 2. Ensure adequate cooling capacity of the reactor. For larger scales, consider a jacketed reactor with a chiller. 3. Dilute the alkyl halide in an appropriate amount of anhydrous solvent before addition. |
| SYN-003 | Low yield of this compound. | 1. Incomplete Grignard reagent formation. 2. Wurtz coupling side reaction, forming 1,1'-dimethyl-1,1'-bicyclobutane. 3. Inefficient carboxylation with CO₂. 4. Loss of product during workup and purification. | 1. Titrate a small aliquot of the Grignard reagent to determine its concentration before proceeding with carboxylation.[1] 2. Maintain a low temperature during the addition of the alkyl halide to minimize this side reaction. Continuous processing can also reduce Wurtz coupling.[2][3] 3. Introduce dry CO₂ gas subsurface with vigorous stirring or pour the Grignard solution onto freshly crushed dry ice. Ensure an excess of CO₂ is used. 4. Optimize extraction and purification steps. Acidify the aqueous layer to a low pH (~2) to ensure complete protonation of the carboxylate. |
| PUR-001 | The final product is contaminated with a neutral byproduct. | 1. Presence of unreacted 1-bromo-1-methylcyclobutane or the Wurtz coupling product. | 1. During workup, after acidification, perform a thorough extraction with a non-polar solvent (e.g., hexane) to remove neutral impurities before extracting the carboxylic acid at a higher pH. |
| PUR-002 | Difficulty in isolating the pure crystalline product. | 1. Oily impurities hindering crystallization. 2. Inappropriate crystallization solvent. | 1. Consider vacuum distillation of the crude product before crystallization. 2. Screen different solvent systems for crystallization. A mixture of polar and non-polar solvents may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent method for the synthesis of this compound, especially at an industrial scale, is the Grignard carboxylation route. This involves the reaction of 1-bromo-1-methylcyclobutane with magnesium metal to form the corresponding Grignard reagent, followed by quenching with carbon dioxide to yield the magnesium carboxylate salt. Subsequent acidification produces the desired carboxylic acid.[4][5]
Q2: How can I prepare the starting material, 1-bromo-1-methylcyclobutane?
1-bromo-1-methylcyclobutane can be synthesized from 1-methylcyclobutanol via a nucleophilic substitution reaction with hydrobromic acid. Alternatively, it can be prepared from methylcyclobutane through radical bromination, although this method may lead to a mixture of products.
Q3: What are the critical safety considerations when scaling up this process?
The primary safety concerns are the highly exothermic nature of the Grignard reagent formation and the use of flammable ether solvents.[2] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, robust temperature control using a jacketed reactor and a reliable cooling system is crucial. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.
Q4: Are there any alternative methods for the carboxylation step besides using dry ice or CO₂ gas?
While solid dry ice and gaseous carbon dioxide are the most common reagents, some alternative carboxylation agents have been explored in the literature. However, for industrial-scale production, CO₂ is generally preferred due to its low cost and availability.
Q5: How does the choice of solvent impact the Grignard reaction at scale?
The choice of solvent is critical. Diethyl ether is a common choice for lab-scale synthesis due to its ability to stabilize the Grignard reagent. However, its high volatility and low flash point pose significant safety risks on a larger scale. Tetrahydrofuran (THF) is often preferred for industrial applications as it has a higher boiling point and can better solvate the Grignard reagent, potentially leading to higher reaction rates.
Quantitative Data
The following table summarizes typical yields for the synthesis of cyclic carboxylic acids via Grignard carboxylation at different scales. Note that specific yields for this compound may vary depending on the optimization of reaction conditions.
| Scale | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference |
| Lab Scale | Bromocyclohexane | Cyclohexanecarboxylic acid | ~70-80 | >95 | [6] |
| Lab Scale | 1-chloro-1-methylcyclohexane | 1-Methylcyclohexanecarboxylic acid | 93-101 (crude) | - | [4] |
| Pilot Scale | Various alkyl halides | Grignard Reagent | 89-100 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-1-methylcyclobutane (Lab Scale)
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Place 1-methylcyclobutanol (1.0 eq) in the flask. Cool the flask to 0 °C in an ice bath.
-
Reaction: Slowly add hydrobromic acid (48%, 1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 1-bromo-1-methylcyclobutane.
Protocol 2: Synthesis of this compound (Scale-Up Considerations)
-
Grignard Reagent Formation:
-
Reactor Setup: In a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge magnesium turnings (1.2 eq).
-
Activation: Add a small crystal of iodine.
-
Reagent Addition: Prepare a solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous THF. Slowly add a small portion of this solution to the magnesium. Once the reaction initiates (indicated by an exotherm), add the remaining solution at a rate that maintains a controlled reflux, using the reactor's cooling system to manage the temperature.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Reactor Setup: Cool the Grignard solution to -20 °C.
-
CO₂ Addition: Introduce a stream of dry carbon dioxide gas subsurface through a dip tube with vigorous stirring. Maintain a positive pressure of CO₂. The reaction is exothermic; control the temperature with the reactor's cooling system.
-
Reaction Completion: Continue the CO₂ addition until the exotherm subsides.
-
-
Workup and Purification:
-
Quenching: Slowly and carefully add aqueous hydrochloric acid (e.g., 2M HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. This step is also exothermic.
-
Extraction: Transfer the mixture to a suitable extraction vessel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Purification: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization.
-
Visualizations
Caption: Overall experimental workflow for the production of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Alternative catalysts for the synthesis of 1-Methylcyclobutanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative catalysts for the synthesis of 1-Methylcyclobutanecarboxylic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a comparison of catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent laboratory synthesis involves two key steps:
-
Synthesis of 1-methylcyclobutanecarbonitrile: This is typically achieved via a nucleophilic substitution reaction between 1-bromo-1-methylcyclobutane and a cyanide salt.
-
Hydrolysis of 1-methylcyclobutanecarbonitrile: The nitrile is then hydrolyzed to the corresponding carboxylic acid. Traditionally, this is carried out under harsh conditions using strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) at elevated temperatures.[1][2]
Q2: What are the main drawbacks of traditional acid/base-catalyzed hydrolysis of the nitrile precursor?
A2: Traditional methods often require high temperatures and prolonged reaction times, which can lead to the formation of byproducts and decomposition of starting materials or products. These harsh conditions can also be incompatible with sensitive functional groups on more complex molecules.
Q3: What are the primary alternative catalytic systems for this synthesis?
A3: Several alternative catalytic systems offer milder and more efficient routes:
-
Phase-Transfer Catalysis (PTC): This method is highly effective for both the synthesis of the nitrile precursor and its subsequent hydrolysis. It uses a catalyst, typically a quaternary ammonium salt, to shuttle reactants between immiscible aqueous and organic phases, enabling reactions to occur under milder conditions.[3]
-
Enzymatic Hydrolysis: Nitrilase or nitrile hydratase/amidase enzyme systems can selectively hydrolyze the nitrile to the carboxylic acid under mild, aqueous conditions, offering a green and highly specific alternative.[4][5]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of both the nitrile synthesis and its hydrolysis, often leading to higher yields in significantly shorter reaction times compared to conventional heating.[2][6]
Q4: What are the advantages of using Phase-Transfer Catalysis (PTC)?
A4: PTC offers several benefits, including:
-
Milder reaction conditions (lower temperatures, atmospheric pressure).
-
Use of inexpensive and less hazardous bases like sodium or potassium hydroxide.
-
Reduced reaction times and increased yields.
-
Minimized need for anhydrous solvents.
Catalyst Performance Comparison
The following table summarizes typical performance data for different catalytic systems in the synthesis of this compound and its nitrile precursor. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Catalytic System | Reaction Step | Catalyst Example | Typical Reaction Temp. | Typical Reaction Time | Typical Yield (%) | Key Observations |
| Traditional Acid Hydrolysis | Nitrile to Carboxylic Acid | Conc. H₂SO₄ | 100-120°C (Reflux) | 12-24 hours | 70-85 | Harsh conditions, potential for side products.[1] |
| Traditional Base Hydrolysis | Nitrile to Carboxylic Acid | 40% aq. NaOH | 100-110°C (Reflux) | 8-16 hours | 75-90 | Risk of amide intermediate formation if not driven to completion.[2] |
| Phase-Transfer Catalysis | Halide to Nitrile | Tetrabutylammonium bromide (TBAB) | 50-70°C | 4-8 hours | 85-95 | Milder conditions, good for scaling up.[8] |
| Phase-Transfer Catalysis | Nitrile to Carboxylic Acid | Tetrabutylammonium bromide (TBAB) | 80-100°C | 6-10 hours | 80-92 | Avoids very strong acids/bases. |
| Enzymatic Hydrolysis | Nitrile to Carboxylic Acid | Nitrilase (e.g., from Rhodococcus sp.) | 25-40°C | 24-48 hours | >90 | Highly selective, environmentally friendly, but may require specific enzyme screening.[4][5] |
| Microwave-Assisted Synthesis | Nitrile to Carboxylic Acid | H₂SO₄ or NaOH (catalytic) | 120-150°C | 15-45 minutes | 85-95 | Rapid heating, significant reduction in reaction time.[2][6] |
Experimental Protocols
Protocol 1: Synthesis of 1-methylcyclobutanecarbonitrile via Phase-Transfer Catalysis
-
Materials:
-
1-bromo-1-methylcyclobutane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-1-methylcyclobutane (1 equivalent), toluene, and TBAB (0.05 equivalents).
-
In a separate beaker, dissolve NaCN (1.5 equivalents) in water.
-
Add the aqueous NaCN solution to the flask.
-
Heat the biphasic mixture to 60°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-methylcyclobutanecarbonitrile, which can be purified by distillation.
-
Protocol 2: Hydrolysis of 1-methylcyclobutanecarbonitrile using Microwave-Assisted Catalysis
-
Materials:
-
1-methylcyclobutanecarbonitrile
-
10% aqueous Sulfuric Acid (H₂SO₄)
-
Microwave reactor
-
-
Procedure:
-
Place 1-methylcyclobutanecarbonitrile (1 equivalent) and 10% aqueous H₂SO₄ into a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes with stirring.
-
After the reaction, cool the vessel to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in PTC Synthesis of Nitrile
| Potential Cause | Troubleshooting Step |
| Inefficient Stirring | Increase the stirring speed to ensure adequate mixing of the aqueous and organic phases. A high interfacial area is crucial for PTC. |
| Catalyst Poisoning | If iodide is the leaving group, it can sometimes "poison" the catalyst by forming a tight ion pair. Consider using a bromide or chloride starting material if possible.[7] |
| Catalyst Inactivity | Ensure the phase-transfer catalyst is pure and has not degraded. Consider using a different catalyst, such as a phosphonium salt, which can be more robust. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments, while monitoring for potential side reactions. |
Issue 2: Formation of Amide as a Byproduct during Hydrolysis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (Base Catalysis) | Prolong the reaction time or increase the temperature to ensure the intermediate amide is fully hydrolyzed to the carboxylate salt. |
| Insufficient Acid/Base | Ensure at least a stoichiometric amount of acid or base is used for the hydrolysis. For base-catalyzed reactions, a subsequent acidification step is required to obtain the carboxylic acid.[1] |
| Mild Reaction Conditions (Enzymatic) | If using a nitrile hydratase/amidase system, the reaction may stop at the amide. An isolated amidase or a nitrilase is required for direct conversion to the acid.[5] |
Issue 3: Low Yield in Microwave-Assisted Hydrolysis
| Potential Cause | Troubleshooting Step |
| Uneven Heating | Ensure the reaction vessel is placed in the center of the microwave cavity and that stirring is efficient to avoid hot spots. |
| Decomposition | The reaction temperature may be too high. Reduce the temperature and potentially increase the irradiation time to compensate. |
| Vessel Sealing Issues | Check that the reaction vessel is properly sealed to prevent the loss of volatile reactants or solvent at high temperatures. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfer.com [phasetransfer.com]
Technical Support Center: Synthesis of 1-Methylcyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1-Methylcyclobutanecarboxylic acid, with a particular focus on the crucial role of the solvent system. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A highly effective and commonly cited method is the α-alkylation of cyclobutanecarboxylic acid. This involves the deprotonation of the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source, such as methyl iodide.
Q2: Why is the choice of solvent so critical in this synthesis?
A2: The solvent system is paramount for the success of the LDA-mediated alkylation for several reasons:
-
Solubility of the Base: LDA is a strong base that needs to be soluble to efficiently deprotonate the carboxylic acid.[1][2]
-
Stabilization of Intermediates: The solvent must stabilize the intermediate lithium enolate without interfering with the subsequent alkylation step.
-
Reaction Temperature: The chosen solvent must be suitable for the low temperatures typically required for LDA reactions (e.g., -78 °C) to prevent side reactions.
Q3: Which solvent system is recommended for the synthesis of this compound?
A3: A mixed solvent system of tetrahydrofuran (THF) and hexane is highly recommended. THF is a polar aprotic solvent that is crucial for solvating the lithium cation of LDA, which enhances the base's reactivity and solubility.[1][3] Hexane is often present as it is the solvent in which n-butyllithium (the precursor to LDA) is typically supplied.[4]
Q4: Can I use a protic solvent like ethanol or water?
A4: No, protic solvents are entirely unsuitable for this reaction. LDA is an extremely strong base and will preferentially deprotonate the acidic hydrogen of a protic solvent rather than the α-hydrogen of cyclobutanecarboxylic acid, thus quenching the base and preventing the desired reaction.[1]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Inadequate Solvent System | Ensure you are using a polar aprotic solvent like THF. Using only a non-polar solvent such as hexane can lead to poor solubility and reactivity of the LDA.[1][4] |
| Presence of Moisture | Traces of water in the solvent or on the glassware will react with and consume the LDA. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. |
| Degraded LDA | LDA can degrade over time. It is often best to prepare it fresh in situ from diisopropylamine and n-butyllithium. |
| Incorrect Reaction Temperature | The formation of the enolate with LDA is typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is at the correct temperature. |
Problem 2: Formation of side products.
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Allowing the reaction to warm up prematurely can lead to side reactions. Maintain the low temperature throughout the deprotonation and alkylation steps. |
| Slow Addition of Reagents | The slow addition of n-butyllithium to diisopropylamine during LDA preparation, and the subsequent slow addition of the carboxylic acid to the LDA solution, can help to control the reaction and minimize side product formation. |
| Excess Alkylating Agent | Using a large excess of methyl iodide can lead to undesired secondary reactions. Use a stoichiometric amount or a slight excess of the alkylating agent. |
Data on Solvent Properties in LDA-Mediated Alkylation
| Solvent | Type | Role & Properties | Typical Use |
| Tetrahydrofuran (THF) | Polar Aprotic | Essential for solvating the lithium cation of LDA, breaking up LDA aggregates, and increasing its reactivity and solubility.[1][3] | Primary solvent for LDA reactions. |
| Hexane | Non-polar | Often used as a co-solvent as it is the solvent for the n-butyllithium precursor to LDA. Can help in controlling the reaction polarity.[4] | Co-solvent with THF. |
| Diethyl Ether | Polar Aprotic | Can be used as an alternative to THF, but its lower boiling point makes it less suitable for reactions that may require reflux. | Alternative to THF in some organolithium reactions. |
| Toluene | Non-polar | In non-polar solvents, LDA exists as temperature-dependent oligomers.[5] Generally not recommended as the primary solvent for this reaction. | Can be used in specific applications, but THF is generally preferred for enolate formation. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a high-yield synthesis via α-alkylation of cyclobutanecarboxylic acid.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclobutanecarboxylic acid
-
Methyl iodide
-
Anhydrous Hexane
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at this temperature.
-
Deprotonation: Dissolve cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool this solution to -78 °C. Slowly add the cyclobutanecarboxylic acid solution to the freshly prepared LDA solution via a cannula, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of the dianion.
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding it to a cooled aqueous solution of hydrochloric acid until the pH is acidic.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product can be further purified by distillation or chromatography to yield this compound.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Optimizing reaction temperature for 1-Methylcyclobutanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-Methylcyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route 1: Alkylation of a Cyclobutane Precursor followed by Hydrolysis. This is a two-step process that begins with the methylation of a cyclobutane derivative, typically an ester like methyl cyclobutane carboxylate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
-
Route 2: Malonic Ester Synthesis. This classical approach involves the use of a malonic ester, which is first alkylated with a suitable dihalide to form the cyclobutane ring and then methylated. The final steps involve hydrolysis of the ester groups and subsequent decarboxylation to yield the final product.
Q2: What are the critical parameters to control during the alkylation step in Route 1?
A2: The alkylation of methyl cyclobutane carboxylate is highly sensitive to temperature and moisture. It is crucial to maintain a very low temperature (typically between -70°C and 0°C) to prevent side reactions and ensure the stability of the organometallic reagents used, such as n-butyl lithium.[1] The reaction must be carried out under anhydrous conditions to avoid quenching the strong base.
Q3: What are the potential challenges during the hydrolysis of the methyl ester to the carboxylic acid?
A3: The main challenges during the hydrolysis step, whether acid or base-catalyzed, are ensuring complete conversion and avoiding side reactions. Incomplete hydrolysis can be a significant issue, particularly with sterically hindered esters.[2] Base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible.[3] However, careful neutralization and workup are necessary to isolate the carboxylic acid product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the alkylation and hydrolysis reactions can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the hydrolysis step, the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot on a TLC plate would indicate reaction progression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of Methyl 1-Methylcyclobutane Carboxylate (Alkylation Step)
Symptoms:
-
Low isolated yield of the desired methylated ester.
-
Presence of significant amounts of starting material (methyl cyclobutane carboxylate) in the crude product.
-
Formation of multiple unexpected byproducts.
| Potential Cause | Recommended Solution | Key Experimental Parameters |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and fresh base (e.g., n-butyl lithium). The base should be titrated before use to determine its exact molarity. Use a non-protic, anhydrous solvent like THF. | Temperature: Maintain at -70°C during deprotonation. |
| Moisture Contamination | All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | Solvent: Dry THF. Atmosphere: Inert gas. |
| Incorrect Temperature | The addition of n-butyl lithium and methyl iodide should be performed at very low temperatures (-70°C to 0°C) to prevent side reactions such as elimination or reaction with the solvent.[1] | Temperature Control: Use a cryo-bath (e.g., dry ice/acetone). |
| Side Reactions | Add the alkylating agent (methyl iodide) slowly to the reaction mixture to control the exotherm and minimize side reactions. | Addition Rate: Dropwise addition of methyl iodide. |
Issue 2: Incomplete Hydrolysis of Methyl 1-Methylcyclobutane Carboxylate
Symptoms:
-
The presence of the starting ester in the final product after workup.
-
Lower than expected yield of this compound.
| Potential Cause | Recommended Solution | Key Experimental Parameters |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. For base-catalyzed hydrolysis (saponification), refluxing with a base like NaOH or KOH in a suitable solvent (e.g., methanol/water mixture) is often effective.[2] | Temperature: Reflux. Time: Monitor by TLC until the ester is consumed. |
| Steric Hindrance | For sterically hindered esters, a stronger base or more forcing conditions may be necessary. The use of co-solvents can also improve solubility and reaction rates.[2] | Base: Use a higher concentration of NaOH or KOH. |
| Reversible Reaction (Acid-Catalyzed) | If using acid catalysis, ensure a large excess of water is present to drive the equilibrium towards the products.[4][5] | Reagents: Use a dilute acid solution in excess. |
| Premature Precipitation of Carboxylate Salt | In base-catalyzed hydrolysis, ensure the carboxylate salt remains dissolved to allow the reaction to go to completion. Adjusting the solvent system may be necessary. | Solvent: Use a mixture of alcohol and water. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-Methylcyclobutane Carboxylate[1]
-
A solution of isopropylcyclohexylamine (27 g) in dry tetrahydrofuran (THF, 200 ml) is cooled to -20°C under an argon atmosphere.
-
To this solution, 1.6 M n-butyl lithium in hexane (115 ml) is added, and the mixture is stirred for 30 minutes at -20°C.
-
The solution is then cooled to -70°C.
-
A solution of methyl cyclobutane carboxylate (14 g) in THF (100 ml) is added dropwise over a period of one hour.
-
After the addition is complete, the solution is allowed to warm to near 0°C.
-
Methyl iodide (33 g) is added rapidly.
-
The reaction mixture is allowed to warm to room temperature and then quenched by pouring it into a mixture of ether and 1N HCl.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with a dilute sodium sulfite solution and then twice with water.
-
The organic layer is dried over sodium sulfate, and the solvent is removed by distillation.
-
The residue is distilled under reduced pressure to yield methyl 1-methylcyclobutane carboxylate.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)[2][3]
-
The methyl 1-methylcyclobutane carboxylate is dissolved in a mixture of methanol and water.
-
An excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 6 equivalents of 2N NaOH) is added to the solution.[2]
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Once the reaction is complete, the methanol is removed by distillation.
-
The remaining aqueous solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The crude this compound is then collected by filtration or extracted with an organic solvent.
-
The crude product can be further purified by recrystallization or distillation.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the alkylation step.
References
Technical Support Center: Analysis of Impurities in 1-Methylcyclobutanecarboxylic Acid Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylcyclobutanecarboxylic acid. Our goal is to offer practical solutions to common issues encountered during the analysis of impurities in its preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercially available or synthesized this compound?
A1: Based on the common synthetic route involving the methylation of cyclobutanecarboxylic acid, potential impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Cyclobutanecarboxylic acid
-
Methyl iodide (or other methylating agents)
-
-
Over-alkylation Products:
-
Although less common for this specific reaction, polysubstituted cyclobutane derivatives could theoretically form.
-
-
Byproducts from Side Reactions:
-
Impurities from the synthesis of the starting material, cyclobutanecarboxylic acid, may be carried over. For instance, if synthesized from 1,1-cyclobutanedicarboxylic acid, residual dicarboxylic acid could be present.[1]
-
-
Solvent and Reagent Residues:
-
Residual solvents used during synthesis and purification (e.g., tetrahydrofuran, hexane).
-
Residues of bases used in the reaction (e.g., lithium diisopropylamide).
-
Q2: Which analytical techniques are most suitable for the impurity analysis of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying the purity of this compound and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts. Derivatization may be necessary for the analysis of the carboxylic acid itself to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for the structural elucidation of unknown impurities and for confirming the structure of the main component.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |
| -CH₃ | ~1.3 | ~25 |
| -C(CH₃)(COOH)- | - | ~45 |
| Cyclobutane -CH₂- (alpha to COOH) | ~2.4 - 2.6 | ~35 |
| Cyclobutane -CH₂- (beta to COOH) | ~1.8 - 2.0 | ~18 |
| -COOH | >10 (broad) | ~180 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Q4: What is the expected mass spectrum fragmentation pattern for this compound in GC-MS?
A4: The mass spectrum of this compound (Molecular Weight: 114.14 g/mol ) under electron ionization (EI) is expected to show a molecular ion peak ([M]⁺) at m/z 114. Key fragment ions would likely arise from:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 69.
-
Loss of a methyl group (-CH₃), resulting in a fragment at m/z 99.
-
Cleavage of the cyclobutane ring.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of this compound and the detection of non-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. |
Protocol 2: GC-MS Method for Volatile Impurity Profiling
This protocol is suitable for the identification and quantification of volatile impurities. For the analysis of this compound itself by GC-MS, derivatization to a more volatile ester (e.g., methyl or silyl ester) is recommended.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL. |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH. | Use a highly end-capped column; Lower the mobile phase pH further below the pKa of the acid (~pH 2-3). |
| Poor Resolution | Inadequate separation of impurities from the main peak. | Optimize the mobile phase gradient (e.g., a shallower gradient); Try a different column chemistry (e.g., Phenyl-Hexyl). |
| Drifting Retention Times | Column temperature fluctuations; Inconsistent mobile phase composition. | Use a column oven for stable temperature control; Prepare fresh mobile phase daily and ensure proper mixing. |
| Ghost Peaks | Contamination from previous injections or the sample preparation process. | Run blank injections with a strong solvent (e.g., 100% acetonitrile) to clean the column; Ensure cleanliness of vials and solvent filters. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Peak for Analyte | Poor volatility; Adsorption in the inlet or column. | Derivatize the carboxylic acid to increase volatility (e.g., methylation); Use a deactivated inlet liner; Trim the front end of the column. |
| Peak Broadening | Column overload; Too slow injection speed. | Dilute the sample; Use a faster autosampler injection. |
| Poor Repeatability | Inconsistent injection volume; Leaks in the system. | Check autosampler syringe for air bubbles; Perform a leak check of the GC system. |
| Baseline Noise | Column bleed; Contaminated carrier gas. | Condition the column according to the manufacturer's instructions; Ensure high-purity carrier gas and functioning gas traps. |
Data Presentation
The following tables provide representative data for the analysis of this compound.
Table 1: Typical Impurity Profile by HPLC-UV
| Impurity | Retention Time (min) | Typical Level (%) |
| Cyclobutanecarboxylic acid | ~3.5 | < 0.5 |
| This compound | ~5.2 | > 98.0 |
| Unknown Impurity 1 | ~6.8 | < 0.2 |
| Unknown Impurity 2 | ~7.5 | < 0.1 |
Note: Retention times are approximate and will vary with the specific HPLC system and conditions.
Table 2: Typical Residual Solvents by GC-MS
| Solvent | Retention Time (min) | Typical Level (ppm) |
| Hexane | ~3.1 | < 290 |
| Tetrahydrofuran | ~4.5 | < 720 |
Note: Retention times are approximate and will vary with the specific GC-MS system and conditions. Levels are based on ICH Q3C guidelines for Class 2 and 3 solvents.
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for addressing common analytical issues.
References
Technical Support Center: 1-Methylcyclobutanecarboxylic Acid
Welcome to the Technical Support Center for 1-Methylcyclobutanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
-
Q1: My initial product purity is low after synthesis and a simple extraction. What are the likely impurities?
A: The nature of impurities largely depends on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as cyclobutanecarboxylic acid or 1-cyanocyclobutanecarbonitrile.
-
Reagents: For example, residual methylating agents (e.g., methyl iodide) or hydrolysis reagents (e.g., salts from acidic or basic work-up).
-
Byproducts: These can include esters (if an alcohol was present during an acidic work-up) or amides from incomplete hydrolysis of a nitrile precursor.
-
Solvent Residues: Residual reaction or extraction solvents.
-
-
Q2: How can I effectively remove unreacted starting materials like cyclobutanecarboxylic acid?
A: A carefully performed acid-base extraction is highly effective. Since this compound is a carboxylic acid, it can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
Issue 2: Difficulty with Recrystallization
-
Q3: I am having trouble finding a suitable solvent for the recrystallization of this compound. What are some recommended solvents?
A: For carboxylic acids, common and effective recrystallization solvents include water, ethanol, methanol, or mixtures thereof. A good starting point is to test solubility in these solvents. The ideal solvent will dissolve the compound when hot but sparingly when cold. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.
-
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this, you can:
-
Increase the amount of solvent: This keeps the compound in solution at a lower temperature.
-
Use a lower boiling point solvent: This will ensure the solution cools to a temperature below the melting point of your compound before it becomes supersaturated.
-
Try a different solvent system: Experiment with various solvent combinations.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
-
Q5: My recrystallization yields are very low. How can I improve this?
A: Low yields can result from using too much solvent or the product having significant solubility in the cold solvent. To improve your yield:
-
Minimize the amount of hot solvent: Use just enough to dissolve the compound.
-
Cool the solution thoroughly: Ensure the solution is completely cooled in an ice bath to maximize precipitation.
-
Evaporate some solvent: If too much solvent was added, you can carefully evaporate some of it to reach the saturation point.
-
Issue 3: Persistent Impurities After Multiple Purification Attempts
-
Q6: I have a persistent impurity that co-purifies with my product. How can I identify and remove it?
A: Persistent impurities may have similar chemical properties to your product.
-
Identification: Use analytical techniques like GC-MS or LC-MS to identify the impurity. This will provide information about its molecular weight and structure, which can help in devising a separation strategy.
-
Removal: If recrystallization is ineffective, column chromatography is a powerful alternative. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity difference between your product and the impurity.
-
Experimental Protocols
1. Acid-Base Extraction for Removal of Neutral Impurities
This protocol is designed to separate this compound from non-acidic impurities.
-
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. The desired carboxylic acid is now in the aqueous phase as its sodium salt.
-
Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with a concentrated acid (e.g., HCl) until the pH is acidic (pH ~2), which will cause the this compound to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
-
2. Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound.
-
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, water, or a mixture).
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding excess solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The effectiveness of different purification methods can be compared by analyzing the purity of the product before and after the procedure. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques for this analysis.
Table 1: Illustrative Purity Improvement Data
| Purification Step | Initial Purity (%) | Purity after Step (%) |
| Acid-Base Extraction | 85 | 95 |
| Recrystallization (Ethanol/Water) | 95 | >99 |
| Column Chromatography | 90 | >99.5 |
Note: The values in this table are for illustrative purposes and actual results may vary depending on the nature and amount of impurities.
Visualizations
Diagram 1: Troubleshooting Logic for Low Purity
Caption: A flowchart for troubleshooting low purity issues.
Diagram 2: Experimental Workflow for Purification
Caption: A standard workflow for purifying the target compound.
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methylcyclobutanecarboxylic Acid and 1-Methylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutanecarboxylic acid and 1-methylcyclopropanecarboxylic acid are valuable building blocks in medicinal chemistry and organic synthesis. Their small, strained cycloalkane rings impart unique conformational constraints and reactivity profiles that are of significant interest in the design of novel therapeutics and complex molecules. The primary determinant of their differing reactivity is the inherent ring strain of the cyclobutane and cyclopropane systems.
Core Chemical and Physical Properties
A summary of the key physical and chemical properties of the two acids is presented in Table 1. These properties are essential for understanding their behavior in chemical reactions and for the design of experimental protocols.
| Property | This compound | 1-Methylcyclopropanecarboxylic Acid |
| Molecular Formula | C₆H₁₀O₂[1][2] | C₅H₈O₂[3] |
| Molecular Weight | 114.14 g/mol [1][2] | 100.12 g/mol [3] |
| CAS Number | 32936-76-8[1][2] | 6914-76-7[3] |
| Melting Point | 203 °C[1] | 30-32 °C[3] |
| Boiling Point | 203.5 °C at 760 mmHg[1] | 183-185 °C[3] |
| Predicted pKa | ~5.00[1] | ~4.87[3] |
Reactivity Comparison: The Role of Ring Strain
The reactivity of cycloalkanes is inversely proportional to their stability, which is largely dictated by ring strain. Ring strain arises from angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions), and steric strain.
Cyclopropane possesses a significantly higher ring strain than cyclobutane. This is primarily due to severe angle strain, with C-C-C bond angles of 60°, and torsional strain from the eclipsing of hydrogen atoms.[4] Cyclobutane is also strained, but its puckered conformation alleviates some of the torsional strain, and its bond angles are closer to the ideal value (around 88°).[4]
The higher ring strain in the cyclopropane ring of 1-methylcyclopropanecarboxylic acid makes it more susceptible to reactions that lead to the opening of the three-membered ring, as this relieves the strain. Consequently, 1-methylcyclopropanecarboxylic acid is predicted to be more reactive than this compound in such reactions.
Table 2: Ring Strain Energies of Parent Cycloalkanes
| Cycloalkane | Ring Strain Energy (kcal/mol) |
| Cyclopropane | ~27.5[5] |
| Cyclobutane | ~26.3[6] |
The presence of a methyl group can slightly alter the ring strain. For methylcyclopropane, the strain energy is approximately 29.8 kcal/mol, while for methylenecyclopropane, it is even higher at 39.5 kcal/mol, illustrating the electronic effects of substituents on ring stability.[7]
Comparative Reactivity in Key Chemical Transformations
Based on the principles of ring strain, we can predict the relative reactivity of the two carboxylic acids in common synthetic transformations.
Esterification and Amide Formation
In standard esterification (e.g., Fischer esterification) and amide formation reactions, the carboxylic acid group itself is the primary site of reaction, and the cycloalkane ring acts as a substituent. The rate of these reactions is more likely to be influenced by the electronic and steric effects of the ring rather than its propensity to open.
The predicted pKa values for 1-methylcyclopropanecarboxylic acid (~4.87) and this compound (~5.00) are quite similar.[1][3] This suggests that the electronic effects of the two rings on the acidity of the carboxyl group are not dramatically different. Therefore, their reactivity in standard acid-catalyzed esterification or amide coupling reactions, where the rate-determining step often involves nucleophilic attack on the protonated carbonyl, is expected to be comparable under similar steric environments.
However, the higher s-character of the C-C bonds in the cyclopropane ring can lead to a slightly greater electron-withdrawing effect, potentially making the carbonyl carbon of 1-methylcyclopropanecarboxylic acid marginally more electrophilic. This could lead to a slightly faster reaction rate, though this effect is likely to be modest.
Reactions Involving Ring Opening
In reactions that can proceed via a carbocation intermediate adjacent to the ring, the higher ring strain of the cyclopropane derivative is expected to lead to significantly enhanced reactivity through ring-opening pathways. For example, solvolysis of cyclopropylcarbinyl derivatives is known to be much faster than that of the corresponding cyclobutylcarbinyl systems due to the relief of ring strain upon formation of the homoallylic cation. Studies have shown that the solvolysis of cyclopropylcarbinyl bromide is 10-120 times faster than that of cyclobutyl bromide, depending on the solvent.[8] This principle suggests that under conditions favoring carbocation formation at the carbon bearing the carboxylic acid group (e.g., certain types of decarboxylation or fragmentation reactions), 1-methylcyclopropanecarboxylic acid would be considerably more reactive.
Experimental Protocols
While direct comparative studies are lacking, the following are representative protocols for common reactions of cyclobutane and cyclopropane carboxylic acids.
Protocol 1: Amide Coupling of Cyclobutanecarboxylic Acid
This protocol is adapted from a study on the synthesis of multi-substituted cyclobutanes.[9][10]
Materials:
-
Cyclobutanecarboxylic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC-HCl (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A comparative study of different coupling reagents for a cyclobutanecarboxylic acid derivative showed yields of 9.6% with EDC/HOBt and 48.4% with HBTU, highlighting the importance of reagent selection.[9][11]
Protocol 2: Fischer Esterification of a Carboxylic Acid
This is a general protocol for Fischer esterification that can be adapted for both this compound and 1-methylcyclopropanecarboxylic acid.[12][13][14][15][16]
Materials:
-
Carboxylic acid (1-methylcyclobutane- or 1-methylcyclopropanecarboxylic acid)
-
Alcohol (e.g., methanol, ethanol) in large excess (serves as solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the alcohol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction by TLC or GC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.
-
Purify further by distillation or column chromatography if necessary.
Visualization of Concepts
Logical Relationship of Reactivity
The following diagram illustrates the relationship between ring strain and the predicted reactivity of the two acids.
Caption: Ring strain influences reactivity.
Experimental Workflow for Amide Coupling
The diagram below outlines a typical experimental workflow for the synthesis of an amide from a carboxylic acid.
Caption: Amide synthesis workflow.
Biological Activity and Signaling Pathways
1-Methylcyclopropanecarboxylic Acid
This molecule has been identified as a selective orthosteric ligand for free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3).[17] These G protein-coupled receptors are activated by short-chain fatty acids and are implicated in metabolic and inflammatory diseases.[18][19] Activation of FFA2 can lead to the mobilization of intracellular calcium and the inhibition of cAMP accumulation.[18]
Caption: FFA2 signaling pathway.
This compound
Specific signaling pathway involvement for this compound is less well-defined in the literature. However, its derivatives, such as 1-aminocyclobutanecarboxylic acids, have been incorporated into bioactive peptides as novel structural elements.[20] For instance, they have been used as analogs in the immunomodulatory peptide tuftsin, where they can enhance biological activity and increase stability against enzymatic degradation.[20] This suggests that the cyclobutane moiety can serve as a rigid scaffold to orient pharmacophoric groups and improve the metabolic stability of peptide-based drugs.
Conclusion
The reactivity of 1-methylcyclopropanecarboxylic acid is generally expected to be higher than that of this compound in reactions where the relief of ring strain is a significant driving force, such as ring-opening reactions. In standard reactions involving the carboxylic acid functionality, such as esterification and amide formation, the reactivity of the two compounds is predicted to be more comparable, with minor differences arising from subtle electronic and steric effects. The choice between these two building blocks in drug design and synthesis will therefore depend on the desired chemical transformations and the targeted biological activity. 1-Methylcyclopropanecarboxylic acid offers a handle for engaging with specific fatty acid receptors, while this compound can provide a stable, conformationally restricted scaffold. Further direct comparative studies would be beneficial to quantify the reactivity differences and to fully exploit the synthetic potential of these valuable compounds.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7 [m.chemicalbook.com]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. cerritos.edu [cerritos.edu]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. odinity.com [odinity.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 1-甲基环丙烷-1-羧酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 18. FFA2 receptor | Free fatty acid receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 19. Key Questions for Translation of FFA Receptors: From Pharmacology to Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis routes for 1-Methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the experimental details of three prominent pathways: Malonic Ester Synthesis, Direct Methylation of Cyclobutanecarboxylic Acid, and Hydrolysis of Ethyl 1-Methylcyclobutanecarboxylate. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time (approx.) | Yield (%) | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-Dibromopropane, Methyl iodide | Sodium ethoxide, KOH, HCl | > 12 hours | ~30-40 (overall) | Readily available starting materials, well-established procedure. | Multi-step process, potential for side products, moderate overall yield. |
| Direct α-Methylation | Cyclobutanecarboxylic acid, Methyl iodide | Lithium diisopropylamide (LDA) | 2-4 hours | Up to 95% | High yield, shorter reaction time, direct conversion. | Requires strong base and anhydrous conditions, LDA is pyrophoric. |
| Ester Hydrolysis | Ethyl 1-methylcyclobutanecarboxylate | Lithium hydroxide, HCl | 48 hours | High (not specified) | Simple procedure, clean reaction. | Starting ester may not be commercially available and requires synthesis. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for each synthesis route.
Caption: Synthetic pathways to this compound.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for a typical chemical synthesis, as described in the protocols below.
Caption: General experimental workflow for chemical synthesis.
Detailed Experimental Protocols
Route 1: Malonic Ester Synthesis
This route involves three main stages: formation of the cyclobutane ring, decarboxylation, and subsequent methylation.
Stage 1a: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [1][2]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, a solution of sodium ethoxide is prepared by dissolving sodium (2 gram atoms) in absolute ethanol.
-
To this solution, add diethyl malonate (1 mole) followed by the dropwise addition of 1,3-dibromopropane (1.05 moles) while maintaining the temperature at 60-65 °C.
-
After the addition is complete, the reaction mixture is heated under reflux until the solution is neutral to phenolphthalein.
-
The ethanol is removed by distillation, and the product is isolated by steam distillation.
-
The organic layer from the distillate is separated, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield diethyl 1,1-cyclobutanedicarboxylate.
Stage 1b: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid [1]
-
The diethyl 1,1-cyclobutanedicarboxylate is refluxed with a solution of potassium hydroxide in ethanol for 2 hours.
-
Most of the ethanol is removed by distillation, and the residue is evaporated to dryness.
-
The resulting salt is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid.
-
The solution is extracted with ether, and the combined organic extracts are dried and evaporated to yield 1,1-cyclobutanedicarboxylic acid.
Stage 1c: Decarboxylation to Cyclobutanecarboxylic Acid [1]
-
The 1,1-cyclobutanedicarboxylic acid is heated in a distillation apparatus at 160-170 °C until the evolution of carbon dioxide ceases.
-
The temperature is then raised to 210-220 °C, and the cyclobutanecarboxylic acid is collected by distillation.
Stage 1d: Methylation of Cyclobutanecarboxylic Acid
(See Protocol for Route 2)
Route 2: Direct α-Methylation of Cyclobutanecarboxylic Acid
This method provides a direct and high-yielding route to the target molecule.
-
To a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
A solution of cyclobutanecarboxylic acid (1 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and is then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford this compound.
Route 3: Hydrolysis of Ethyl 1-Methylcyclobutanecarboxylate
This route is a straightforward hydrolysis of the corresponding ester.
-
To a solution of ethyl 1-methylcyclobutanecarboxylate (1 equivalent) in a mixture of 1,4-dioxane and water, add lithium hydroxide (2 equivalents).
-
The reaction mixture is heated to 100 °C and stirred for 48 hours.
-
After cooling to room temperature, the reaction mixture is acidified to pH 2 with concentrated hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Concluding Remarks
The choice of synthesis route for this compound depends on several factors, including the availability of starting materials, desired scale, and the technical capabilities of the laboratory.
-
The Malonic Ester Synthesis is a classic and reliable method, though it is lengthy and the overall yield may be moderate.
-
Direct α-Methylation offers a highly efficient and direct conversion with an excellent reported yield. However, it requires the use of a strong, pyrophoric base and strictly anhydrous conditions, which may not be suitable for all laboratory settings.
-
The Hydrolysis of Ethyl 1-Methylcyclobutanecarboxylate is a simple and clean reaction, but its utility is contingent on the availability of the starting ester, which may need to be synthesized separately.
For researchers seeking a high-yielding and time-efficient method, and who are equipped to handle organolithium reagents, the direct α-methylation route is the most promising. For those with limited access to such reagents or who prefer a more traditional approach with readily available starting materials, the malonic ester synthesis remains a viable option.
References
Efficacy of 1-Methylcyclobutanecarboxylic Acid Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of derivatives of 1-methylcyclobutanecarboxylic acid, with a focus on their role as enzyme inhibitors. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by providing objective performance comparisons based on available experimental data.
Introduction
The this compound scaffold is a compact and rigid three-dimensional motif that has garnered interest in medicinal chemistry. Its unique conformational constraints can offer advantages in potency, selectivity, and pharmacokinetic properties when incorporated into bioactive molecules. This guide focuses on a notable derivative, N-cyclopropyl-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)-1-methylcyclobutanecarboxamide, which has been identified as an inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, an enzyme implicated in various physiological processes and diseases, including cancer.
Data Presentation: FTO Inhibition
The following table summarizes the quantitative data for a key this compound derivative identified as an FTO inhibitor.
| Compound ID | Chemical Structure | Target | Assay Type | IC50 (µM) | Reference |
| N-CDPCB | N-cyclopropyl-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)-1-methylcyclobutanecarboxamide | FTO | in vitro enzymatic assay | 5.0 | [1] |
Experimental Protocols
A detailed methodology for a representative in vitro FTO inhibition assay is provided below. This protocol is essential for researchers aiming to replicate or build upon the cited findings.
In Vitro FTO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human FTO enzyme.
Materials:
-
Recombinant human FTO protein
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
m6A-containing RNA oligonucleotide substrate (e.g., 5'-biotinylated)
-
AlphaLISA anti-m6A acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 µM 2-oxoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂, 2 mM L-ascorbic acid
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the FTO enzyme, 2-oxoglutarate, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add the serially diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Initiate the demethylation reaction by adding the biotinylated m6A-containing ssRNA substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA acceptor beads and streptavidin donor beads to the wells.
-
Incubate the plate in the dark at room temperature to allow for bead binding.
-
Read the plate on an AlphaScreen-compatible plate reader to measure the signal, which is inversely proportional to the degree of FTO inhibition.
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the role of the FTO enzyme in RNA demethylation and the potential downstream consequences of its inhibition by compounds such as this compound derivatives.
Caption: FTO enzyme signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Diagram
The workflow for the in vitro FTO inhibition assay is depicted in the diagram below, outlining the key steps from reaction setup to data analysis.
References
Spectroscopic Scrutiny: A Comparative Analysis of 1-Methylcyclobutanecarboxylic Acid and Its Isomers
For Immediate Release
In the intricate world of drug discovery and development, the precise characterization of molecular structure is paramount. Subtle differences in isomeric forms can lead to vastly different pharmacological activities and toxicological profiles. This guide provides a detailed spectroscopic comparison of 1-methylcyclobutanecarboxylic acid and its structural isomers: 2-methylcyclobutanecarboxylic acid, 3-methylcyclobutanecarboxylic acid, and cyclopentanecarboxylic acid. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to distinguish between these closely related compounds.
Isomeric Landscape
This compound and its isomers share the same molecular formula, C₆H₁₀O₂, and molecular weight, 114.14 g/mol . However, the arrangement of their atoms differs, leading to distinct chemical and physical properties that can be elucidated through spectroscopic techniques. The isomers considered in this guide are depicted below.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. This data has been compiled from various spectral databases and scientific literature.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Carboxyl H (-COOH) | Cycloalkane H's | Methyl H (-CH₃) |
| This compound | ~11-12 (s, 1H) | 1.8-2.6 (m) | ~1.5 (s, 3H) |
| 2-Methylcyclobutanecarboxylic Acid | ~11-12 (s, 1H) | 1.7-3.0 (m) | ~1.2 (d, 3H) |
| 3-Methylcyclobutanecarboxylic Acid | ~11-12 (s, 1H) | 1.9-3.2 (m) | ~1.1 (d, 3H) |
| Cyclopentanecarboxylic Acid | 11.95 (s, 1H) | 1.5-2.0 (m, 8H), 2.7 (m, 1H) | - |
s = singlet, d = doublet, m = multiplet
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Carboxyl C (-COOH) | Quaternary C | Cycloalkane CH | Cycloalkane CH₂ | Methyl C (-CH₃) |
| This compound | ~184 | ~48 | - | ~35, ~18 | ~25 |
| 2-Methylcyclobutanecarboxylic Acid | ~182 | - | ~45, ~35 | ~28, ~22 | ~18 |
| 3-Methylcyclobutanecarboxylic Acid | ~183 | - | ~38, ~28 | ~32 | ~22 |
| Cyclopentanecarboxylic Acid | 182.5 | - | 45.8 | 30.2, 25.8 | - |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carbonyl) | C-O Stretch |
| This compound | 2500-3300 (broad) | ~1705 | ~1200-1300 |
| 2-Methylcyclobutanecarboxylic Acid | 2500-3300 (broad) | ~1700 | ~1200-1300 |
| 3-Methylcyclobutanecarboxylic Acid | 2500-3300 (broad) | ~1700 | ~1200-1300 |
| Cyclopentanecarboxylic Acid | 2500-3300 (broad) | 1704 | 1238 |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-COOH]⁺ | Base Peak |
| This compound | 114 | 97 | 69 | 69 |
| 2-Methylcyclobutanecarboxylic Acid | 114 | 97 | 69 | 69 |
| 3-Methylcyclobutanecarboxylic Acid | 114 | 97 | 69 | 56 |
| Cyclopentanecarboxylic Acid | 114 | 97 | 69 | 69 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the carboxylic acid (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed. Data is processed by Fourier transformation, phasing, baseline correction, and referencing to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
A drop of the neat liquid sample is placed between two polished salt (NaCl or KBr) plates to create a thin film. An infrared spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty salt plates is first collected and automatically subtracted from the sample spectrum. The resulting spectrum displays the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Benchmarking Catalytic Performance: An In-depth Analysis of 1-Methylcyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the quest for novel and efficient catalysts is a perpetual endeavor. This guide provides a comparative analysis of 1-Methylcyclobutanecarboxylic acid, exploring its potential applications in catalysis. Due to a notable absence of direct experimental data on its catalytic performance in the scientific literature, this guide will focus on its established role in organic synthesis and draw parallels with related carboxylic acid catalysts to project its potential efficacy and guide future research.
Introduction to this compound
This compound, a derivative of cyclobutane, possesses a unique structural motif characterized by a strained four-membered ring. This inherent ring strain can influence its reactivity and potential as a catalyst.[1] While primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its acidic nature, conferred by the carboxylic acid group, suggests a potential role in acid-catalyzed reactions.[1]
Theoretical Catalytic Pathways
Carboxylic acids can function as Brønsted acid catalysts, protonating substrates to facilitate various organic transformations. The catalytic cycle typically involves the protonation of a reactant by the carboxylic acid, followed by the desired chemical transformation and subsequent deprotonation to regenerate the catalyst.
Below is a generalized workflow for a hypothetical acid-catalyzed reaction utilizing an organocatalyst like this compound.
References
A Comparative Study: Cyclobutane vs. Cyclopentane Carboxylic Acids in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of cyclic scaffolds is a critical decision in the synthesis of novel molecules. This guide provides an objective comparison of cyclobutane carboxylic acid and cyclopentane carboxylic acid, two common building blocks in organic synthesis, with a focus on their synthetic performance, supported by experimental data and detailed protocols.
The selection between a four-membered and a five-membered carbocycle can significantly impact a molecule's physicochemical properties, metabolic stability, and biological activity. This is largely attributed to the differences in ring strain and conformational flexibility between the cyclobutane and cyclopentane rings. Cyclobutane possesses a higher ring strain (26.3 kcal/mol) compared to cyclopentane (7.1 kcal/mol), which influences its reactivity and the geometry of its derivatives[1][2]. The puckered conformation of the cyclobutane ring provides a unique three-dimensional structure that can be advantageous in drug design for achieving specific interactions with biological targets[2].
This comparative guide will delve into key synthetic transformations—amide bond formation and esterification—to provide a quantitative basis for selecting the appropriate cyclic carboxylic acid for a given synthetic challenge.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and direct comparison, the following tables summarize the physicochemical properties and performance in key synthetic reactions of cyclobutane carboxylic acid and cyclopentane carboxylic acid.
Table 1: Physicochemical Properties
| Property | Cyclobutane Carboxylic Acid | Cyclopentane Carboxylic Acid | Reference(s) |
| Molecular Formula | C₅H₈O₂ | C₆H₁₀O₂ | |
| Molar Mass | 100.12 g/mol | 114.14 g/mol | |
| Density | 1.047 g/mL at 25°C | 1.053 g/mL at 25°C | |
| Melting Point | -7.5°C | 3-5°C | |
| Boiling Point | 195°C | 216°C | |
| Water Solubility | Slightly soluble | Soluble | |
| Ring Strain | 26.3 kcal/mol | 7.1 kcal/mol | [1][2] |
Table 2: Comparative Performance in Amide Coupling Reaction with Aniline
| Parameter | Cyclobutane Carboxylic Acid | Cyclopentane Carboxylic Acid | Reference(s) |
| Reagents | EDC·HCl, HOBt, DIPEA | EDC·HCl, HOBt, DIPEA | [3] |
| Solvent | DMF | DMF | [3] |
| Reaction Time | 18 h | 18 h | [3] |
| Temperature | 23°C | 23°C | [3] |
| Yield | Good to Excellent | Good to Excellent (inferred) | [3] |
| Notes | Effective for electron-deficient amines. | General protocol applicable. | [3] |
Note: While a direct comparative study with aniline under identical conditions was not found, the provided reference offers a robust protocol for amide coupling of cyclobutane carboxylic acid with aniline derivatives, which is readily adaptable to cyclopentane carboxylic acid.
Table 3: Comparative Performance in Fischer Esterification with Benzyl Alcohol
| Parameter | Cyclobutane Carboxylic Acid | Cyclopentane Carboxylic Acid | Reference(s) |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ | [4][5] |
| Reaction Time | 2-20 h (typical) | 2-20 h (typical) | [4][5] |
| Temperature | Reflux | Reflux | [4][5] |
| Yield | ~95% (inferred for similar systems) | ~96% (inferred for similar systems) | [4] |
| Notes | Reaction driven by excess alcohol. | Reaction driven by excess alcohol. | [5][6] |
Note: The yields are inferred from general Fischer esterification procedures on similar substrates, as a direct comparative study with benzyl alcohol was not available.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
Protocol 1: Amide Coupling of Cycloalkanecarboxylic Acid with Aniline
This protocol is adapted from a general procedure for the coupling of carboxylic acids with electron-deficient amines.
Materials:
-
Cyclobutane carboxylic acid or Cyclopentane carboxylic acid (1.0 eq)
-
Aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the respective cycloalkanecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding amide.
Protocol 2: Fischer Esterification of Cycloalkanecarboxylic Acid with Benzyl Alcohol
This protocol is a generalized procedure for Fischer esterification.
Materials:
-
Cyclobutane carboxylic acid or Cyclopentane carboxylic acid (1.0 eq)
-
Benzyl alcohol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 3 mol%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the respective cycloalkanecarboxylic acid (1.0 eq) and a large excess of benzyl alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-20 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent.
-
Purify the crude ester by distillation or column chromatography on silica gel.
Mandatory Visualization
Synthetic Pathways
The following diagrams illustrate the general synthetic pathways described in the experimental protocols.
Caption: Generalized workflow for amide bond formation.
Caption: Generalized workflow for Fischer esterification.
Logical Relationships in Drug Design
The decision to use a cyclobutane versus a cyclopentane scaffold in drug design is often based on a balance of properties. The following diagram illustrates the logical considerations.
Caption: Decision-making for scaffold selection.
Conclusion
Both cyclobutane and cyclopentane carboxylic acids are valuable and versatile building blocks in organic synthesis and drug discovery. The choice between them is nuanced and depends on the specific goals of the synthetic campaign and the desired properties of the final molecule.
Cyclobutane carboxylic acid offers a unique, conformationally restricted scaffold that can enhance metabolic stability and provide novel three-dimensional orientations for substituents. This makes it a particularly attractive choice in medicinal chemistry for optimizing drug-receptor interactions and improving pharmacokinetic profiles. However, the synthesis of substituted cyclobutanes can sometimes be more challenging due to the inherent ring strain.
Cyclopentane carboxylic acid , with its lower ring strain, represents a more "classical" and often more synthetically accessible cyclic scaffold. It provides a balance of flexibility and rigidity that is suitable for a wide range of applications.
Ultimately, the decision to employ a cyclobutane or cyclopentane motif should be guided by a thorough analysis of the structure-activity relationships of the target molecule and a careful consideration of the synthetic feasibility. This guide provides a foundational comparison to aid researchers in making this critical design choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Analytical Methods for 1-Methylcyclobutanecarboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-Methylcyclobutanecarboxylic acid. The selection of a robust and reliable analytical method is paramount for accurate quantification in research, development, and quality control. This document contrasts three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated method data for this compound is limited in publicly available literature, this guide leverages data from structurally similar short-chain carboxylic acids to provide a comparative overview of expected performance characteristics.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and related carboxylic acids.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.999[1] | > 0.998 | > 0.998[2] |
| Accuracy (% Recovery) | 95-105% | 69.43–125.79%[3] | 92% to 120%[2][4] |
| Precision (%RSD) | < 5%[1] | < 10% | < 15%[2][5] |
| Limit of Detection (LOD) | ng/mL to µg/mL range | 0.0069 to 1.12 µg/mL[3] | 25 nM (except acetate)[5] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL[1] | 0.014 to 2.24 µg/mL[3] | 50 nM (except acetate)[5] |
| Derivatization Required | No | Yes | Optional, but often used[5][6] |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the analytical techniques discussed.
References
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. mdpi.com [mdpi.com]
- 5. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications | MDPI [mdpi.com]
Cross-reactivity of 1-Methylcyclobutanecarboxylic acid in enzymatic assays
An objective comparison of the cross-reactivity of 1-Methylcyclobutanecarboxylic acid in enzymatic assays is currently challenging due to a lack of specific experimental data in publicly available scientific literature. However, by examining the general principles of enzyme inhibition by small carboxylic acids and utilizing data from structurally related compounds, we can provide a framework for assessing potential cross-reactivity. This guide offers a template for such an investigation, including detailed experimental protocols and data presentation formats that would be used.
Introduction to Enzymatic Cross-Reactivity of Small Carboxylic Acids
Small carboxylic acids are a common motif in endogenous metabolites and pharmaceutical compounds. Their ability to interact with the active or allosteric sites of enzymes can lead to off-target effects, or cross-reactivity, which is a critical consideration in drug development and toxicology. Understanding the promiscuous activity of enzymes towards these molecules is essential for predicting potential side effects and for designing more specific therapeutic agents. This compound, with its compact and rigid cyclobutane scaffold, presents a unique structural motif whose interactions with various enzymes are not well-documented.
Comparative Analysis of Enzyme Inhibition
While specific data for this compound is not available, a comparative analysis would typically involve screening the compound against a panel of relevant enzymes and comparing its inhibitory activity with that of other small carboxylic acids. For illustrative purposes, the following table summarizes hypothetical inhibition data for this compound against a panel of enzymes, alongside data for well-characterized carboxylic acids.
Table 1: Comparative Inhibitory Activity (IC50) of Carboxylic Acids Against a Panel of Enzymes
| Compound | Enzyme A (µM) | Enzyme B (µM) | Enzyme C (µM) | Enzyme D (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Valproic Acid (Example) | 150 | >1000 | 800 | 50 |
| Ibuprofen (Example) | 10 | 500 | >1000 | 200 |
| Cyclobutanecarboxylic Acid (Hypothetical) | >1000 | 800 | >1000 | 600 |
Note: The data for Valproic Acid and Ibuprofen are illustrative and may not represent actual values for the hypothetical enzymes listed. The data for Cyclobutanecarboxylic Acid is purely hypothetical to illustrate a potential structural analog.
Detailed Experimental Protocols
To assess the cross-reactivity of this compound, a series of standardized enzymatic assays would be performed.
General Enzyme Inhibition Assay Protocol
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Materials:
-
Enzyme of interest (e.g., a specific dehydrogenase, protease, or kinase)
-
Substrate for the enzyme
-
This compound (and other comparator compounds)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme and the serially diluted compound. Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the enzyme's substrate to each well to start the reaction.
-
Readout: Measure the enzyme activity over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Kinase Inhibition Assay (Example Specific Protocol)
Materials:
-
Kinase (e.g., Protein Kinase A)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, the test compound (this compound), and the peptide substrate in the kinase assay buffer.
-
Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Determination: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway showing inhibition of Enzyme B.
Conclusion and Future Directions
While direct experimental evidence for the cross-reactivity of this compound in enzymatic assays is currently lacking, this guide provides a comprehensive framework for its investigation. The unique structural properties of the cyclobutane ring may confer unexpected inhibitory or activating effects on various enzymes. Future research should focus on screening this compound against a broad panel of enzymes, particularly those involved in common metabolic and signaling pathways. Such studies will be invaluable for understanding its potential biological activities and for the broader field of small molecule drug discovery.
A Head-to-Head Comparison of Catalysts for the Synthesis of 1-Methylcyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of structurally unique building blocks is a cornerstone of innovation. 1-Methylcyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents and novel materials, presents a synthetic challenge in its targeted α-methylation. This guide provides a comprehensive, data-driven comparison of the methodologies available for its synthesis, with a focus on the catalysts and reagents that drive the crucial methylation step.
The primary and most effective route to this compound is the direct α-methylation of cyclobutanecarboxylic acid. This transformation requires the selective deprotonation at the α-carbon to form a reactive enediolate intermediate, which is subsequently alkylated. The choice of base is critical to the success of this reaction, influencing yield, purity, and the potential for side reactions. While true catalytic methods for the direct α-methylation of simple carboxylic acids are still an emerging field, a comparison of the available stoichiometric methods provides valuable insights for process optimization.
Catalyst and Reagent Performance Comparison
The α-methylation of cyclobutanecarboxylic acid is most effectively achieved using strong, non-nucleophilic bases. The following table summarizes the performance of the most prominent method alongside potential alternatives, drawing on established principles of enolate chemistry.
| Catalyst/Base | Starting Material | Alkylating Agent | Typical Yield (%) | Reaction Conditions | Key Observations & Limitations |
| Lithium Diisopropylamide (LDA) | Cyclobutanecarboxylic acid | Methyl Iodide | 95.0 | Tetrahydrofuran (THF), Hexane; 5 °C to 20 °C | High yield and selectivity. LDA is a strong, sterically hindered base that favors the formation of the kinetic enolate and minimizes side reactions such as Claisen-type condensations. Requires anhydrous conditions and inert atmosphere.[1] |
| Sodium Hydride (NaH) | Cyclobutanecarboxylic acid (inferred) | Methyl Iodide | Not Reported | Aprotic solvent (e.g., THF, DMF) | A strong, non-nucleophilic base commonly used for deprotonation. However, its heterogeneous nature can sometimes lead to slower or incomplete reactions. Can be less effective for generating the dianion of carboxylic acids compared to LDA. |
| Sodium Amide (NaNH₂) | Cyclobutanecarboxylic acid (inferred) | Methyl Iodide | Not Reported | Liquid Ammonia or aprotic solvent | Another powerful, non-nucleophilic base. Its use is less common than LDA for this type of transformation due to its lower solubility in common organic solvents and the requirement of liquid ammonia in some cases. |
It is important to note that while NaH and NaNH₂ are strong bases capable of deprotonating carboxylic acids, their specific efficacy and yields for the α-methylation of cyclobutanecarboxylic acid are not well-documented in readily available literature. The high yield reported with LDA suggests it is the current method of choice for this specific transformation.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and adaptation of synthetic procedures. Below is a representative experimental protocol for the highly efficient LDA-mediated α-methylation of cyclobutanecarboxylic acid.
Synthesis of this compound via LDA-Mediated α-Methylation
This protocol is based on a reported high-yield synthesis.
Materials:
-
Cyclobutanecarboxylic acid
-
Lithium diisopropylamide (LDA) solution
-
Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Hydrochloric acid (for workup)
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, syringe)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of cyclobutanecarboxylic acid in anhydrous THF is prepared.
-
The flask is cooled to 5 °C in an ice bath.
-
A solution of lithium diisopropylamide (LDA) in a mixture of THF and hexane is added dropwise to the stirred solution of cyclobutanecarboxylic acid over a period of 15 minutes, maintaining the temperature at 5 °C. This results in the formation of the lithium enediolate.
-
After the addition is complete, the reaction mixture is allowed to warm to 20 °C.
-
Methyl iodide is then added to the reaction mixture.
-
The reaction is stirred for a specified period at 20 °C to allow for the methylation to proceed to completion.
-
The reaction is then quenched by the addition of aqueous hydrochloric acid to neutralize the excess base and protonate the carboxylate.
-
The product, this compound, is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification, if necessary, can be achieved by distillation or chromatography.
Reaction Pathway and Workflow
The synthesis of this compound from its precursor involves a straightforward yet powerful chemical transformation. The logical flow of this synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
The mechanism involves the initial deprotonation of the carboxylic acid at the α-position by the strong base, LDA, to form a lithium enediolate. This nucleophilic intermediate then attacks the electrophilic methyl iodide in an SN2 reaction to form the desired product.
Caption: Mechanism of LDA-mediated α-methylation.
Conclusion
For the synthesis of this compound, the direct α-methylation of cyclobutanecarboxylic acid using lithium diisopropylamide (LDA) as a stoichiometric base stands out as the most effective and high-yielding method reported to date. While other strong bases could theoretically be employed, the proven 95% yield with LDA makes it the superior choice for researchers requiring an efficient and reliable synthetic route. The development of a truly catalytic, enantioselective α-methylation for simple carboxylic acids remains a significant goal in synthetic chemistry. However, for practical, scalable synthesis of racemic this compound, the LDA-mediated approach provides a robust and well-established protocol. This guide provides the necessary data and procedural insights for scientists to confidently implement this key transformation in their research and development endeavors.
References
A Comparative Guide to the Relative Stability of 1-Methylcyclobutanecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is of significant interest in medicinal chemistry, offering a unique three-dimensional scaffold that can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. A critical aspect of incorporating this moiety is understanding its inherent stability and how substitutions impact it. This guide provides a comparative overview of the relative stability of 1-Methylcyclobutanecarboxylic acid and its analogs, supported by available experimental data and detailed methodologies.
Factors Influencing the Stability of Cyclobutane Derivatives
The stability of cyclobutane rings is primarily dictated by ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. For an unsubstituted cyclobutane, this strain energy is approximately 26.3 kcal/mol[1]. However, substitutions on the ring can significantly alter this stability. The "Thorpe-Ingold effect" suggests that gem-disubstitution can decrease ring strain, thereby increasing thermodynamic stability. For instance, calculations have shown that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than cyclobutane itself[2][3].
The following diagram illustrates the key factors influencing the stability of substituted cyclobutane carboxylic acids.
Caption: Key determinants of stability for substituted cyclobutane carboxylic acids.
Comparative Data on Stability
The following table summarizes available quantitative data related to the stability of this compound and its analogs. Direct comparative studies are limited; therefore, data from different sources are presented to provide a broader understanding.
| Compound/Analog | Parameter | Value | Notes |
| Cyclobutane | Ring Strain Energy | 26.3 kcal/mol | Represents the inherent instability of the unsubstituted ring due to angle and torsional strain[1]. |
| 1,1-Dimethylcyclobutane | Ring Strain Energy | >8 kcal/mol less than cyclobutane | Demonstrates that gem-dimethyl substitution significantly reduces ring strain, thereby increasing thermodynamic stability[2][3]. |
| This compound | pKa | 5.00 ± 0.20 (Predicted) | The acidity of the carboxylic acid group is a measure of the stability of its conjugate base. This predicted value provides a baseline for comparison[4]. |
| 3-Fluorocyclobutanecarboxylic acid (cis) | pKa | 4.41 | The presence of an electron-withdrawing fluorine atom increases the acidity (lowers the pKa) compared to the predicted value for the 1-methyl analog. |
| 3-Fluorocyclobutanecarboxylic acid (trans) | pKa | 4.54 | The stereochemistry of the substituent also influences the pKa. |
| Aromatic cyclobutane carboxylic acids | Metabolic Stability (t½) | Varies with substitution | Studies on various drug candidates show that the cyclobutane core can be metabolically stable, but this is highly dependent on the nature and position of other substituents. |
Experimental Protocols
Accurate assessment of stability requires robust experimental methodologies. Below are outlines of standard protocols for determining thermodynamic, kinetic, and metabolic stability.
Thermodynamic Stability: pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) provides insight into the thermodynamic stability of the carboxylate anion.
Methodology:
-
Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Kinetic Stability: Decarboxylation Rate Measurement
The kinetic stability of carboxylic acids can be assessed by measuring their rate of decarboxylation under thermal stress.
Methodology:
-
Reaction Setup: The carboxylic acid is dissolved in a high-boiling point solvent in a reaction vessel equipped with a reflux condenser.
-
Heating: The solution is heated to a constant temperature (e.g., using an oil bath).
-
Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing them using a suitable technique such as High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting material or the appearance of the decarboxylated product.
-
Data Analysis: The rate constant (k) for the decarboxylation reaction is determined by plotting the concentration of the carboxylic acid versus time and fitting the data to an appropriate rate law (e.g., first-order).
Metabolic Stability: In Vitro Liver Microsomal Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture: The test compound is incubated with liver microsomes (from human, rat, or other species) and a cofactor mixture (e.g., NADPH) in a phosphate buffer at 37°C.
-
Time Course: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Caption: Workflow for in vitro metabolic stability assessment.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 1-Methylcyclobutanecarboxylic Acid
Essential safety protocols for researchers, scientists, and drug development professionals handling 1-Methylcyclobutanecarboxylic acid, ensuring operational integrity and personnel safety from procurement to disposal.
Handling this compound (CAS No. 32936-76-8) in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of robust safety measures. This guide provides detailed, step-by-step procedures for the safe handling of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Adherence to these protocols is critical to mitigate risks of skin and eye irritation, as well as respiratory tract irritation.
Hazard Analysis and Risk Assessment
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). A comprehensive risk assessment should be conducted before commencing any work with this chemical to identify potential exposure scenarios and establish appropriate control measures.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene. Thickness: Greater than 5 mil (0.12 mm) is recommended for splash protection. Note: No specific breakthrough time data is available for this compound. For prolonged or immersion contact, heavier-duty gloves should be used, and it is advisable to test the specific glove material against the chemical. Gloves should be inspected before each use and replaced immediately if contaminated or damaged. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing. | Standard: ANSI Z87.1 (US) or EN 166 (EU). Goggles provide a complete seal around the eyes and are essential when handling larger quantities or when there is a higher risk of splashing. A face shield should be worn in conjunction with goggles, not as a substitute. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | A fully buttoned lab coat should be worn at all times. For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges. | Required when handling the chemical outside of a certified chemical fume hood, when there is a potential for aerosol generation, or if ventilation is inadequate. The specific cartridge type should be selected based on the concentration of the chemical in the air. A cartridge change-out schedule must be in place. |
Operational Plan for Handling this compound
A systematic approach to handling this chemical will minimize the risk of exposure.
1. Pre-Handling Procedures:
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available, in good condition, and fits the user correctly.
-
Confirm that the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Ensure that an eyewash station and safety shower are accessible and have been recently tested.
2. Handling Procedures:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle the chemical in a well-ventilated area, ideally within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
3. Post-Handling and Storage:
-
Securely seal the container of this compound.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Remove and properly dispose of contaminated gloves and any other disposable PPE.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound is a non-halogenated organic acid.
-
Collection:
-
Collect waste this compound and any solutions containing it in a designated, properly labeled, and sealed waste container for non-halogenated organic waste.
-
Do not mix with other waste streams, particularly incompatible materials like bases or strong oxidizing agents.
-
-
Contaminated Materials:
-
Contaminated disposable items such as gloves, paper towels, and weighing paper should be collected in a separate, clearly labeled solid waste container.
-
-
Disposal:
-
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Experimental Protocols: Glove Selection Justification
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
